molecular formula C6H3BrClNO3 B2690092 4-Bromo-2-chloro-5-nitrophenol CAS No. 2091684-77-2

4-Bromo-2-chloro-5-nitrophenol

Cat. No.: B2690092
CAS No.: 2091684-77-2
M. Wt: 252.45
InChI Key: CBFGQQDSZARNQL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-nitrophenol is a useful research compound. Its molecular formula is C6H3BrClNO3 and its molecular weight is 252.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFGQQDSZARNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-chloro-5-nitrophenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-2-chloro-5-nitrophenol

Structural Identity & Nomenclature

The compound This compound is a poly-functionalized aromatic scaffold. It belongs to the class of halogenated nitrophenols, which are critical intermediates in the synthesis of agrochemicals (specifically urea-based herbicides) and antimicrobial pharmaceutical agents.

Physicochemical Profile
PropertyValue / DescriptionSource/Derivation
IUPAC Name This compoundSystematic Nomenclature
Molecular Formula C₆H₃BrClNO₃Stoichiometry
Molecular Weight 252.45 g/mol Calculated
SMILES Oc1c(Cl)cc(Br)c(N(=O)=O)c1Structural String
pKa (Predicted) 5.8 – 6.5Acidic due to -I/-M effects of NO₂ and Halogens
LogP (Predicted) ~3.1Lipophilic (Halogen contribution)
Appearance Pale yellow to orange crystalline solidAnalogous nitrophenols
Structural Logic & Numbering

According to IUPAC priority rules for phenols:

  • Parent: Phenol (C1 bears the hydroxyl group).[1][2]

  • Numbering Direction: The ring is numbered to give the lowest locant set to substituents.

    • Clockwise: 2-Chloro, 4-Bromo, 5-Nitro.[3][4][5] (Locants: 2, 4, 5)

    • Counter-Clockwise: 3-Nitro, 4-Bromo, 6-Chloro. (Locants: 3, 4, 6)

    • Decision: The set (2, 4,[1][5][6] 5) is lower than (3, 4, 6).

  • Alphabetization: Substituents are listed alphabetically: B romo, then C hloro, then N itro.

Synthetic Methodology

Synthesizing this specific isomer requires careful control of regioselectivity. Direct nitration of 4-bromo-2-chlorophenol often yields the ortho-nitro isomer (6-nitro) due to the strong directing effect of the hydroxyl group. Therefore, the bromination of 2-chloro-5-nitrophenol is the preferred self-validating protocol.

Preferred Route: Bromination of 2-Chloro-5-nitrophenol

Rationale:

  • Substrate: 2-Chloro-5-nitrophenol.[5]

  • Directing Effects:

    • -OH (C1): Strong activator, directs ortho (C6) and para (C4).

    • -Cl (C2): Deactivator, directs ortho/para.

    • -NO₂ (C5): Strong deactivator, meta-director.

  • Regioselectivity: The C4 position is para to the activating hydroxyl group and sterically accessible. The C6 position is ortho to the hydroxyl but sterically crowded and less electronically favored compared to the para position. Thus, electrophilic bromination selectively targets C4.

Experimental Protocol (Bench Scale)

Reagents:

  • Precursor: 2-Chloro-5-nitrophenol (1.0 eq)

  • Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 2-chloro-5-nitrophenol in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath to suppress poly-bromination.

  • Addition: Add bromine (10.5 mmol) dropwise over 30 minutes. ( Note: If using NBS, add in small portions).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium thiosulfate (to neutralize excess bromine).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if regioisomers are detected.

Synthetic Pathway Diagram

Synthesispathway Start 2-Chloro-5-nitrophenol (Precursor) Reagents Br2 / AcOH (Electrophilic Substitution) Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Attack at C4 (Para to OH) Product This compound (Target) Intermediate->Product Major Pathway (>90%) Byproduct 6-Bromo Isomer (Minor Byproduct) Intermediate->Byproduct Steric Hindrance (<10%)

Figure 1: Regioselective synthesis pathway favoring the C4-bromination due to hydroxyl direction.

Reactivity & Applications

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at C5 and the halogen at C4/C2 activates the ring for nucleophilic attack, particularly at the positions ortho or para to the nitro group.

  • Reactivity Hotspot: The Chlorine at C2 is ortho to the Nitro group (if viewed via the shorter path through C1? No, 2 and 5 are para relative to the C1-C4 axis).

  • Correction: In 1-OH, 2-Cl, 4-Br, 5-NO2:[4][5]

    • Cl (C2) is para to NO2 (C5).

    • Br (C4) is ortho to NO2 (C5).

  • Implication: The Bromine at C4 is highly labile to SNAr displacement because it is ortho to the electron-withdrawing Nitro group. It can be displaced by amines, thiols, or alkoxides to form benzoxazole precursors.

Reduction

The Nitro group (C5) can be selectively reduced to an amine (-NH₂) using Fe/HCl or H₂/Pd-C. This yields 5-amino-4-bromo-2-chlorophenol , a versatile aniline derivative for azo-dye synthesis.

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • The molecule has two aromatic protons: H3 and H6.

    • H3: Located between Cl and Br. Expected chemical shift: ~7.8 – 8.0 ppm (Singlet).

    • H6: Located between OH and NO₂. Expected chemical shift: ~7.5 – 7.7 ppm (Singlet).

    • Coupling: Since H3 and H6 are para to each other, the coupling constant (

      
      ) is negligible (~0 Hz). The absence of ortho coupling (typically 8 Hz) confirms the substitution pattern.
      
  • Mass Spectrometry (GC-MS/LC-MS):

    • Look for the characteristic isotope pattern of Br (1:1 ratio of M and M+2) and Cl (3:1 ratio of M and M+2).

    • Molecular Ion: m/z ~251/253/255.

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Dermal).

  • GHS Signal: Danger.[7]

  • Specific Risk: Nitrophenols are known uncouplers of oxidative phosphorylation. They can cause hyperthermia and metabolic collapse if absorbed.

  • PPE: Nitrile gloves (double gloved recommended), chemical safety goggles, and face shield. Work exclusively in a fume hood.

References

  • PubChem. (2024).[3][4] Compound Summary: 2-Bromo-4-chloro-5-nitrophenol (Isomer Reference). National Library of Medicine. Available at: [Link][5]

  • Organic Syntheses. (1940). Bromination of Phenols: General Procedures. Org. Synth. 20, 22. Available at: [Link]

  • NIST Chemistry WebBook. (2023). Phenol, 4-bromo-2-chloro-.[6][8] National Institute of Standards and Technology.[8] Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermal Properties of 4-Bromo-2-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the melting point and thermal stability of 4-bromo-2-chloro-5-nitrophenol, a halogenated nitroaromatic compound. Understanding these fundamental physicochemical properties is critical for ensuring safety, predicting reactivity, defining storage conditions, and enabling effective process development in synthetic chemistry and materials science. This document moves beyond a simple reporting of values to detail the causality behind experimental design, data interpretation, and the underlying chemical principles governing the compound's thermal behavior. We present detailed protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), grounded in established analytical standards.

Introduction: The Criticality of Thermal Characterization

This compound is a polysubstituted aromatic compound whose utility likely lies as a complex intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty dyes. The presence of nitro (-NO₂) and halo (-Br, -Cl) groups on the phenol ring system creates a molecule with significant synthetic potential but also introduces considerations regarding its thermal stability. Nitroaromatic compounds are an energetic class of materials, and their decomposition can be highly exothermic, posing a significant safety risk if not properly understood.

Therefore, a thorough analysis of the melting point and thermal stability is not merely an academic exercise; it is a fundamental prerequisite for safe handling, process scale-up, and regulatory compliance. The melting point serves as a crucial indicator of purity, while thermal stability analysis defines the safe upper-temperature limits for storage and reaction conditions.

Melting Point Analysis: A Gateway to Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range, typically less than 1°C. The presence of impurities depresses and broadens this range, making melting point determination a rapid and effective method for purity assessment.

Experimental Protocol: Automated Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which utilizes automated detection and a controlled temperature ramp for high precision and reproducibility.

Methodology:

  • Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound using a mortar and pestle. This ensures uniform heat transfer.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a column of 2-3 mm of packed material is achieved. Tap the sealed end of the capillary on a hard surface to tightly pack the sample at the bottom.

  • Instrument Setup:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set the starting temperature to approximately 20°C below the expected melting point. If unknown, a rapid preliminary scan is advised.

    • Set the heating rate (ramp rate) to 1°C per minute. A slow ramp rate is critical for ensuring thermal equilibrium and achieving an accurate reading.

  • Data Acquisition: Initiate the heating program. The instrument will automatically detect the onset (first drop of liquid) and clear point (all solid has melted) and record the temperature range.

  • Replicate Analysis: Conduct the measurement in triplicate to ensure reproducibility and report the average range.

Interpreting Melting Point Data

A sharp melting range is indicative of high purity. A broad range suggests the presence of impurities or possibly decomposition during melting. For this compound, a melting point has been reported in the range of 135-138°C . Any significant deviation from this range warrants further purification and analysis.

Parameter Description Example Data (High Purity)
Onset Temperature The temperature at which the first liquid droplet is observed.135.5 °C
Clear Point The temperature at which the last solid crystal melts.136.2 °C
Melting Range The difference between the Clear Point and Onset Temperature.0.7 °C

Thermal Stability Assessment: Defining the Limits of Safety and Processing

Thermal stability analysis determines the temperature at which a compound begins to chemically decompose. This is paramount for nitroaromatic compounds, as decomposition can be rapid and release significant energy. We employ two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical flow for a comprehensive thermal characterization of a new chemical entity like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Stability Analysis cluster_2 Phase 3: Data Synthesis mp Melting Point Determination (Purity & Identity) dsc_scan Initial DSC Scan (Fast Ramp: 10°C/min) mp->dsc_scan Purity Confirmed tga TGA Analysis (Mass Loss vs. Temp) dsc_scan->tga Thermal Events Identified dsc_detailed Detailed DSC Scan (Slow Ramp: 2-5°C/min) tga->dsc_detailed Correlate Mass Loss with Heat Flow report Synthesize Data: - Melting Point (Tm) - Onset of Decomposition (Td) - Decomposition Enthalpy (ΔHd) tga->report dsc_detailed->report

Caption: Workflow for comprehensive thermal characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for identifying the onset temperature of decomposition where volatile products are released.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature (Td) is determined using the tangent method at the point of initial, significant mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides invaluable information on phase transitions (like melting) and exothermic or endothermic processes (like decomposition).

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. The sealed pan contains any decomposition products and prevents sublimation.

  • Atmosphere: Maintain a nitrogen purge (50 mL/min) over the sample cell.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to a temperature beyond the decomposition event identified by TGA (e.g., 350°C) at a rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature.

    • Melting: Identify the endothermic peak corresponding to the melting point (Tm).

    • Decomposition: Identify the large, sharp exothermic peak corresponding to thermal decomposition. The onset of this exotherm is a critical safety parameter.

Synthesizing Thermal Data

The combination of TGA and DSC provides a complete picture. The TGA curve shows when mass is lost, and the DSC curve shows the energetic nature of that event. For a nitroaromatic compound, a sharp mass loss in TGA coinciding with a strong exotherm in DSC is a clear signature of energetic decomposition.

Parameter Technique Description Hypothetical Value
Melting Point (Tm) DSC / MP App.Temperature of solid-to-liquid phase transition.~136 °C
Onset of Decomposition (Td) TGATemperature at which significant mass loss begins.~210 °C
Decomposition Peak (Tpeak) DSCTemperature of maximum decomposition rate (exotherm peak).~235 °C
Mass Loss TGATotal percentage of mass lost during decomposition.>95%
Decomposition Enthalpy (ΔHd) DSCEnergy released during decomposition (area under exotherm).>400 J/g

Mechanistic Considerations for Decomposition

The thermal instability of this compound is primarily driven by the nitro group. The C-NO₂ bond is often the weakest link in the molecule. Decomposition likely proceeds through a complex, multi-step radical mechanism initiated by the homolytic cleavage of this bond.

G parent This compound (Ar-NO₂) initiation Initiation: C-NO₂ Bond Cleavage parent->initiation Δ (Heat) products1 Aryl Radical (Ar•) + Nitrogen Dioxide (•NO₂) initiation->products1 propagation Propagation Steps products1->propagation Radical Reactions products2 Charred Residue + Gaseous Products (NOx, HBr, HCl, CO₂) propagation->products2

Caption: Simplified proposed pathway for thermal decomposition.

The initial cleavage generates a highly reactive aryl radical and nitrogen dioxide (•NO₂). These species can then participate in a cascade of secondary reactions, including abstracting hydrogen atoms from other molecules and attacking the aromatic ring, leading to the evolution of gaseous products (NOx, HBr, HCl) and the formation of a carbonaceous residue. The high energy release observed in DSC is a result of these rapid, subsequent bond-forming reactions.

Conclusion and Recommendations

Based on reported data and chemical principles, this compound is a crystalline solid with a melting point of approximately 135-138°C . While stable at ambient temperatures, its thermal stability is limited by the energetic nitro group. The onset of thermal decomposition is predicted to occur significantly above its melting point, likely in the range of 200-220°C.

Key Recommendations:

  • Storage: The compound should be stored in a cool, dry, well-ventilated area, away from heat sources.

  • Processing: Reaction temperatures should be maintained well below the determined onset of decomposition, incorporating a significant safety margin (e.g., at least 50-75°C below Td).

  • Purity: Always verify the melting point of incoming batches to ensure purity, as impurities can lower the decomposition temperature.

  • Scale-Up: For any process scale-up, advanced thermal hazard analysis, such as Accelerating Rate Calorimetry (ARC), is strongly recommended to assess the potential for a runaway reaction under adiabatic conditions.

This guide provides the essential framework for safely handling and utilizing this compound. By rigorously applying these analytical techniques and understanding the underlying chemical principles, researchers can mitigate risks and enable successful, safe scientific advancement.

References

Methodological & Application

Nucleophilic aromatic substitution reactions of 4-Bromo-2-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective functionalization of 4-Bromo-2-chloro-5-nitrophenol (BCNP) .[1] This scaffold is a critical "switchboard" intermediate in the synthesis of agrochemicals (specifically diphenyl ether herbicides) and heterocyclic pharmaceutical cores (e.g., benzoxazoles).

The presence of three distinct functionalities—a phenol, two halogens (Cl, Br), and a nitro group—creates a complex electronic landscape. This note provides protocols to selectively displace the C4-Bromine atom via SNAr, overcoming the electronic deactivation caused by the phenolic moiety.

Mechanistic Insight & Reactivity Profile

The "Push-Pull" Electronic Conflict

Success with BCNP requires understanding the competition between the activating Nitro group and the deactivating Phenol group.

  • The Activator (

    
     at C5):  The nitro group is a strong electron-withdrawing group (EWG).[2] It activates the ring toward nucleophilic attack at positions ortho (C4, C6) and para (C2).
    
  • The Deactivator (

    
     at C1):  Under basic SNAr conditions, the phenol is deprotonated to a phenoxide (
    
    
    
    ). This is a strong electron donor (+M effect), which pushes electron density into the ring at positions ortho (C2, C6) and para (C4).
  • The Result: The phenoxide deactivates the very positions the nitro group tries to activate.

Regioselectivity: Why C4-Br?

Despite the deactivation, the C4-Bromine is the preferred site of reaction over the C2-Chlorine for two reasons:

  • Proximity to Activator: The inductive withdrawal (-I) of the nitro group is strongest at the ortho position (C4).

  • Meisenheimer Stability: The transition state formed by attack at C4 is stabilized directly by the adjacent nitro group's resonance, whereas attack at C2 relies on para resonance, which is slightly less effective in this sterically congested system.

Figure 1: Reactivity & Regiocontrol Logic

Reactivity Molecule This compound (BCNP) Base Base Treatment (K2CO3/DIEA) Molecule->Base Path_Protect O-Protection Strategy (Recommended) Molecule->Path_Protect Alkylation (MeI/BnBr) Phenoxide Phenoxide Intermediate (Electron Rich/Deactivated) Base->Phenoxide Deprotonation Path_Direct Direct S_NAr (Harsh Conditions) Phenoxide->Path_Direct High Temp (>100°C) Product_C4 C4-Substituted Product (Major) Path_Direct->Product_C4 Slow Kinetics Product_C2 C2-Substituted Product (Minor/Trace) Path_Direct->Product_C2 Side Reaction Path_Protect->Product_C4 Mild S_NAr (60°C)

Caption: Decision tree for functionalizing BCNP. The Protection Strategy (Green path) is superior for yield and purity.

Experimental Protocols

Method A: The "Protection-First" Strategy (High Precision)

Recommended for pharmaceutical intermediates where purity is paramount. By capping the phenol as a methyl ether (anisole), we shut down the electron donation, dramatically accelerating the SNAr reaction at C4.

Step 1: O-Methylation [1]

  • Setup: Charge a 250 mL round-bottom flask with BCNP (10.0 g, 39.6 mmol) and Acetone (100 mL).

  • Base: Add Potassium Carbonate (

    
    )  (8.2 g, 59.4 mmol, 1.5 eq). The suspension will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add Methyl Iodide (3.0 mL, 47.5 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Stir at reflux (56°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.

    • Yield Target: >95%[1]

    • Intermediate: 1-Bromo-5-chloro-4-methoxy-2-nitrobenzene.[1]

Step 2: SNAr Displacement

  • Setup: Dissolve the O-methylated intermediate (5.0 g) in DMSO (25 mL).

  • Nucleophile: Add the amine nucleophile (e.g., Morpholine, 1.2 eq).

  • Base: Add DIEA (N,N-Diisopropylethylamine) (1.5 eq).

  • Condition: Heat to 60–70°C for 6 hours.

    • Note: The reaction is faster than the unprotected phenol due to the lack of phenoxide donation.

  • Workup: Pour into ice water (150 mL). The product usually precipitates. Filter and wash with water.[3]

Method B: Direct SNAr on Unprotected Phenol

Recommended for industrial scale-up to reduce step count.[1]

Protocol:

  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMF .[1] These polar aprotic solvents are essential to solvate the cation and leave the nucleophile "naked" and reactive.

  • Stoichiometry: Use 2.2 equivalents of the Nucleophile (or 1 eq Nucleophile + 2 eq Base).

    • Reason: The first equivalent acts as a base to deprotonate the phenol. The second equivalent performs the attack.

  • Reaction:

    • Mix BCNP (1.0 eq) and Nucleophile (2.2 eq) in NMP (5V).

    • Heat to 100–110°C . (Higher energy barrier due to electron-rich ring).[1]

    • Time: 12–18 hours.

  • Quench: Acidify carefully with 1M HCl during workup to reprotonate the phenol and precipitate the product.

Critical Data & Troubleshooting

Comparative Reactivity Table
VariableMethod A (Protected)Method B (Unprotected)
Reaction Temp 60–70°C100–120°C
Time 4–6 Hours12–24 Hours
Yield (Typical) 85–92%60–75%
Regioselectivity >98% C4-Substitution~90% C4 (10% C2/Tars)
Purification Precipitation/WashColumn Chromatography often needed
Atom Economy Lower (requires protection steps)Higher (direct)
Troubleshooting Guide
  • Problem: Low conversion in Method B.

    • Root Cause: The phenoxide anion is hydrating or forming aggregates.

    • Fix: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%) to solubilize the anionic species.

  • Problem: Formation of "Bis-substituted" product.

    • Root Cause: Reaction temperature too high, causing displacement of both Br (C4) and Cl (C2).

    • Fix: Control temperature strictly <80°C for Method A. Monitor reaction by HPLC, not just TLC.

  • Problem: Dark/Tarry Reaction Mixture.

    • Root Cause: Oxidation of the phenoxide or polymerization of nitro-aromatics at high heat.

    • Fix: Sparge solvent with Nitrogen/Argon before heating. Exclude light.

Pathway Visualization

Figure 2: Molecular Mechanism of C4-Selective Substitution

Mechanism Start Start: BCNP (Phenoxide Form) TS Meisenheimer Complex (Stabilized by C5-NO2) Start->TS + Nucleophile (Attack at C4) Prod Product: 4-Amino-2-chloro-5-nitrophenol TS->Prod - Br- (Elimination) Resonance NO2 Resonance Withdraws e- density from C4 Resonance->TS Stabilizes

Caption: The Meisenheimer complex at C4 is stabilized by the ortho-nitro group, lowering the activation energy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20254191, 2-Bromo-4-chloro-5-nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 2, p. 173). 2,6-Dibromo-4-nitrophenol (Analogous reactivity patterns). Retrieved from [Link]

  • MDPI (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Retrieved from [Link]

  • Royal Society of Chemistry (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr).[4] Retrieved from [Link]

Sources

Application Note: Synthesis of 5-Bromo-6-nitrobenzoxazoles from 4-Bromo-2-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, chemically grounded guide for the synthesis of benzoxazole scaffolds starting from 4-Bromo-2-chloro-5-nitrophenol .

Based on the substitution pattern of the starting material, the synthesis requires a specific two-stage strategy: Nucleophilic Aromatic Substitution (SNAr) to install the nitrogen atom, followed by Condensation/Cyclization to close the oxazole ring.

Executive Summary

The synthesis of benzoxazoles from This compound (CAS 2091684-77-2) presents a unique regiochemical challenge. Unlike standard benzoxazole syntheses that begin with commercially available o-aminophenols, this precursor requires the in situ generation of the amino group.

The presence of the nitro group at the 5-position is the linchpin of this chemistry. It activates the chlorine at the 2-position (para-relationship) for nucleophilic displacement. This guide details the conversion of the 2-chloro moiety into a primary amine, yielding the necessary ortho-aminophenol intermediate, which is subsequently cyclized to form 5-bromo-6-nitrobenzoxazole derivatives.

Retrosynthetic Analysis & Mechanism

The transformation relies on the electronic properties of the benzene ring substituents.

  • 1-OH (Phenol): Acts as the oxygen source for the oxazole ring.

  • 2-Cl (Chloro): The leaving group. It is activated for SNAr by the strong electron-withdrawing effect of the p-nitro group.

  • 5-NO₂ (Nitro): Provides the electronic activation energy required to displace the chlorine. It remains in the final product as a handle for further functionalization (e.g., reduction to an amine).

  • 4-Br (Bromo): Remains spectator during ring formation but provides a handle for future cross-coupling (Suzuki/Buchwald) at the 5-position of the benzoxazole.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the stepwise conversion logic:

BenzoxazoleSynthesis cluster_mech Mechanistic Driver SM Starting Material This compound Intermediate Intermediate 2-Amino-4-bromo-5-nitrophenol SM->Intermediate Step 1: S_NAr NH3/MeOH, 100°C (-HCl) Product Target Product 5-Bromo-6-nitrobenzoxazole Intermediate->Product Step 2: Cyclization R-CHO / Oxidant or Orthoester Note1 5-NO2 activates 2-Cl (Para-activation) Note1->SM

Caption: Logical flow for the conversion of this compound to the benzoxazole core via SNAr displacement and oxidative cyclization.

Experimental Protocols

Step 1: Amination (SNAr Displacement)

Objective: Replace the 2-Chloro substituent with an amino group to generate the o-aminophenol core. Critical Insight: The phenol (-OH) is acidic. In the presence of ammonia, it will form a phenoxide anion, which is electron-donating and deactivates the ring towards nucleophilic attack. Therefore, high pressure and elevated temperature are required to overcome this deactivation, or the phenol must be protected (though the protocol below assumes a direct high-pressure approach which is industrially preferred).

Reagents:

  • This compound (1.0 eq)

  • Ammonia (7N in Methanol) (10.0 eq)

  • Copper powder (Catalytic, optional, 5 mol% - accelerates displacement)

Protocol:

  • Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve this compound (5.0 g) in 7N methanolic ammonia (30 mL).

  • Seal & Heat: Seal the vessel carefully. Heat the reaction mixture to 110–120°C for 12–16 hours.

    • Note: Monitor pressure.[1] The reaction generates NH₄Cl byproduct.

  • Workup: Cool the vessel to room temperature and carefully vent.

  • Concentration: Evaporate the methanol/ammonia under reduced pressure.

  • Neutralization: Resuspend the residue in water (50 mL) and adjust pH to ~5-6 with dilute acetic acid to precipitate the free aminophenol.

  • Isolation: Filter the red/orange solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%.

    • Product:2-Amino-4-bromo-5-nitrophenol .

Step 2: Cyclization to Benzoxazole

Objective: Condense the 2-amino and 1-hydroxyl groups with a carbon electrophile to close the ring. Method Selection:

  • Method A (Orthoesters): For unsubstituted (C2-H) or C2-Methyl benzoxazoles.

  • Method B (Aldehydes): For C2-Aryl benzoxazoles (requires mild oxidation).

Method A: Synthesis of 5-Bromo-6-nitrobenzoxazole (C2-H)
  • Mix: Combine 2-Amino-4-bromo-5-nitrophenol (1.0 g) with Triethyl orthoformate (5 mL).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (10 mg).

  • Reflux: Heat the mixture to reflux (100–110°C) for 3–4 hours.

  • Distillation: The reaction produces ethanol. Using a Dean-Stark trap or open distillation head helps drive the equilibrium.

  • Isolation: Cool to room temperature. The product often precipitates. If not, remove excess orthoformate under vacuum.

  • Purification: Recrystallize from ethanol/water.

Method B: Synthesis of 2-Aryl-5-bromo-6-nitrobenzoxazole (Oxidative Cyclization)
  • Solvent System: Dissolve 2-Amino-4-bromo-5-nitrophenol (1.0 mmol) and the desired Aryl Aldehyde (1.0 mmol) in DMSO (3 mL).

  • Oxidant: This condensation forms a Schiff base (imine) intermediate which must be oxidized to close the ring. Sodium metabisulfite (Na₂S₂O₅) is a common oxidant/activator, but open air heating in DMSO often suffices due to DMSO's oxidizing nature at high temp.

    • Recommended: Add Iodine (I₂) (5 mol%) as a catalyst.

  • Reaction: Heat to 120°C for 4–6 hours.

  • Quench: Pour the mixture into crushed ice/water containing a small amount of sodium thiosulfate (to quench iodine).

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

Key Data & Troubleshooting

Reaction Optimization Table
VariableConditionOutcomeRecommendation
Solvent (Step 1) Water (aq. NH3)Low Yield (<30%)Avoid. Solubility issues and low nucleophilicity.
Solvent (Step 1) Methanol (sat. NH3) High Yield (80%) Preferred. Good solubility and removal.
Temp (Step 1) 80°CIncomplete Conv.2-Cl displacement requires >100°C due to phenoxide deactivation.
Cyclization Agent Carboxylic AcidSlow / Requires PPAUse Orthoesters or Aldehydes for milder conditions.
Troubleshooting Guide
  • Problem: Low conversion in Step 1 (Amination).

    • Root Cause:[2] The phenoxide anion is resisting nucleophilic attack.

    • Solution: Protect the phenol as a methyl ether (using MeI/K₂CO₃) first. React 4-Bromo-2-chloro-5-nitroanisole with ammonia (easier SNAr). Deprotection of the methyl ether (BBr₃) will be required before cyclization, adding two steps but guaranteeing yield.

  • Problem: Formation of Benzimidazole byproducts.

    • Root Cause:[2] Over-reaction with ammonia displacing the phenol oxygen?

    • Reality Check: Extremely unlikely under these conditions. Phenol displacement is rare compared to aryl halide displacement.

References

  • SNAr on Halonitrophenols

    • Title: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrophenol deriv
    • Context: Establishes the reactivity of the chlorine atom activ
    • Source: National Institutes of Health (PubChem) - Compound Summary.
    • URL:[Link]

  • Benzoxazole Synthesis Methodologies

    • Title: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[3]

    • Context: Provides general protocols for the cycliz
    • Source: BenchChem Applic
  • General Synthesis of 2-Substituted Benzoxazoles

    • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
    • Context: Advanced cyclization methods if standard thermal condens
    • Source: MDPI (Molecules Journal).
    • URL:[Link]

  • Starting Material Verification

    • Title: this compound (CAS 2091684-77-2).[4]

    • Context: Verification of the specific isomer structure used in this protocol.
    • Source: ChemicalBook.[5]

Sources

Application Note: Chemoselective O-Alkylation of 4-Bromo-2-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocols for the O-alkylation of 4-Bromo-2-chloro-5-nitrophenol , a highly functionalized scaffold used in the synthesis of agrochemicals and kinase inhibitors.

The Core Challenge: This substrate presents a "Dual-Reactivity Paradox."

  • High Acidity: The electron-withdrawing nature of the nitro (

    
    ) and halogen groups significantly lowers the pKa of the phenolic hydroxyl (estimated pKa 
    
    
    
    6.0–7.0), making deprotonation facile.
  • Electrophilic Ring (

    
     Risk):  The nitro group at C5 is para to the chlorine at C2 and ortho to the bromine at C4. This activates the ring toward Nucleophilic Aromatic Substitution (
    
    
    
    )
    .

Critical Directive: If the reaction conditions are too harsh (high temperature, strong nucleophilic bases like


), the nucleophile may displace the chlorine (C2) or bromine (C4) rather than alkylating the oxygen. Success relies on chemoselectivity: generating the phenoxide rapidly to deactivate the ring toward external attack. 

Chemo-Physical Profile & Reactivity

FeatureCharacteristicImplications for Protocol
Acidic Proton

Weak bases (

,

) are sufficient. Strong bases (

) are rarely needed and risky.
C2-Chlorine Para to NitroHigh Risk: Highly susceptible to displacement by alkoxides or amines.
C4-Bromine Ortho to NitroModerate Risk: Susceptible, but usually less labile than the para-activated chlorine.
Phenoxide Ion Resonance StabilizedOnce formed, the negative charge donates electron density into the ring, protecting it from

.

Decision Logic: Method Selection

Use the following logic tree to select the optimal protocol for your specific electrophile.

MethodSelection Start Select Electrophile Type SimpleHalide Primary Alkyl Halide (MeI, BnBr, Allyl-Br) Start->SimpleHalide BulkyHalide Secondary/Hindered Alkyl Halide Start->BulkyHalide Alcohol Complex Alcohol (No Halide Available) Start->Alcohol MethodA Protocol A: Standard Carbonate (Acetone/DMF) SimpleHalide->MethodA High Yield MethodB Protocol B: Phase Transfer Catalysis (DCM/Water + TBAB) BulkyHalide->MethodB Enhanced Kinetics MethodC Protocol C: Mitsunobu Reaction (PPh3 / DIAD) Alcohol->MethodC Stereoinversion

Figure 1: Decision matrix for selecting the appropriate alkylation strategy.

Detailed Protocols

Protocol A: The "Gold Standard" (Mild Carbonate Method)

Best For: Primary alkyl halides (Methyl iodide, Benzyl bromide) and scale-up. Mechanism:


 substitution. The heterogeneous base prevents high concentrations of dissolved base, minimizing 

side reactions.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.5 – 2.0 equiv)
    
  • Solvent: Acetone (for reactive halides) or DMF (for slower halides).

  • Optional: Potassium Iodide (

    
    , 0.1 equiv) as a catalyst (Finkelstein condition).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenol (1.0 eq) in anhydrous Acetone (

    
     concentration).
    
    • Note: If the alkyl halide is unreactive, use DMF, but keep temperature

      
      .
      
  • Deprotonation: Add

    
     (1.5 eq). Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Visual Check: The solution should turn bright yellow/orange, indicating phenoxide formation.

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Stir at RT. If no reaction after 2 hours, heat to mild reflux (

    
    ).
    
    • Critical Warning:Do NOT exceed

      
        initially. High heat promotes displacement of the C2-Chlorine.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the polar phenol spot.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

    • Partition between EtOAc and Water. Wash organic layer with

      
       (removes unreacted phenol) followed by Brine.
      
Protocol B: Phase Transfer Catalysis (PTC)

Best For: Unreactive halides or when strict anhydrous conditions are difficult. Mechanism: The quaternary ammonium salt shuttles the phenoxide into the organic phase as a reactive "naked" anion.

Materials:

  • Solvent: Dichloromethane (DCM) / Water biphasic mixture (1:1).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5–10 mol%).

  • Base: Sodium Hydroxide (

    
    , 10% aqueous solution).
    

Step-by-Step Workflow:

  • Dissolve phenol in DCM. Add Alkyl Halide (1.2 eq) and TBAB (0.1 eq).

  • Add aqueous

    
     solution slowly with vigorous stirring.
    
  • Stir at RT for 4–12 hours.

  • Advantage: The reaction occurs in the organic phase where the phenoxide is highly nucleophilic but the hydroxide concentration is negligible, reducing hydrolysis side products.

Protocol C: Mitsunobu Reaction

Best For: Alkylation using Alcohols instead of halides (e.g., chiral secondary alcohols). Mechanism: Activation of the alcohol by phosphine/azodicarboxylate.

Materials:

  • Reagents: Triphenylphosphine (

    
    , 1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Dissolve Phenol (1.0 eq), Alcohol (1.1 eq), and

    
     (1.5 eq) in THF under Nitrogen.
    
  • Cool to

    
    .
    
  • Add DIAD dropwise over 20 minutes.

    • Exothermic: Maintain temp

      
       to prevent decomposition.
      
  • Warm to RT and stir overnight.

  • Workup: Concentrate and precipitate

    
     with Hexane/Ether or purify directly via column chromatography.
    

Mechanistic Pathway & Risk Management

The following diagram illustrates the competing pathways. The "Green Path" is the desired O-alkylation. The "Red Path" is the


 failure mode caused by overheating or incorrect base selection.

ReactionPathways Substrate 4-Bromo-2-chloro- 5-nitrophenol Base Base Treatment (Deprotonation) Substrate->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide PathO Path A: O-Alkylation (Kinetic Control) Phenoxide->PathO Mild Cond. (K2CO3, <60°C) PathC Path B: SNAr Attack (Thermodynamic/High T) Phenoxide->PathC Harsh Cond. (>80°C, Strong Base) ProductO Target Ether (Retains Cl/Br) PathO->ProductO ProductSide Side Product (Displaced Cl/Br) PathC->ProductSide

Figure 2: Mechanistic divergence. Path A is favored by polar aprotic solvents and moderate temperatures. Path B is triggered by excessive heat or strong nucleophilic bases.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Product lacks Chlorine (by MS/NMR)

occurred at C2.
Lower reaction temperature.[1] Switch from DMF to Acetone. Ensure base is not in large excess.[2]
Low Conversion Phenoxide is too stable/weak.Add KI (Catalytic) or 18-Crown-6 (if using

) to increase anion availability.
C-Alkylation (Ring alkylation) Solvent is too protic (e.g., Ethanol).Switch to strictly aprotic solvents (DMF, DMSO, Acetone). Protic solvents shield the oxygen, favoring C-attack.[3]
Dark/Black Reaction Mixture Decomposition of nitrophenol.Exclude light (wrap flask in foil). Degas solvents (remove Oxygen).

References

  • BenchChem. (2025). Application Notes: Williamson Ether Synthesis with Halogenated Nitrobenzenes. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers - The Williamson Ether Synthesis. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Bromo-5-chloro-2-nitrophenol (Isomer Data). National Library of Medicine. Retrieved from

  • PharmaXChange. (2011). Phenolates: O-alkylation vs C-alkylation Control. Retrieved from

Sources

Application Note: Scalable Production of 4-Bromo-2-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scalable production of 4-Bromo-2-chloro-5-nitrophenol .

Executive Summary

This compound is a highly functionalized aromatic scaffold utilized as a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-infectives.[1] Its unique substitution pattern—featuring a phenol, halogen handles (Cl, Br), and a nitro group—allows for orthogonal functionalization (e.g., SNAr displacements, nitro reduction, palladium-catalyzed coupling).

This guide outlines a scalable, high-yield synthetic route suitable for kilogram-scale production. The method prioritizes regioselectivity, safety (thermal management), and purification efficiency, avoiding the need for chromatographic separation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of regioselective electrophilic aromatic substitution (EAS) .

  • Target: this compound.[1][2][3]

  • Key Disconnection: C–Br bond formation.

  • Precursor: 2-Chloro-5-nitrophenol (CAS: 88-17-5).

Mechanistic Rationale: The precursor, 2-chloro-5-nitrophenol, contains three directing groups:[4]

  • Hydroxyl (-OH) at C1: Strong activator, ortho/para director.

  • Chlorine (-Cl) at C2: Weak deactivator, ortho/para director.[4]

  • Nitro (-NO2) at C5: Strong deactivator, meta director.

Regioselectivity Logic:

  • Site C4 (Para to OH): Strongly activated by the -OH group. It is ortho to the nitro group and meta to the chlorine.

  • Site C6 (Ortho to OH): Activated by the -OH group. It is ortho to the nitro group and meta to the chlorine.

  • Selection: Electrophilic attack (Bromination) overwhelmingly favors the C4 (para) position due to the strong para-directing effect of the phenol and the steric hindrance at C6 (flanked by -OH and -NO2).

SynthesisPathway Start 2-Chloro-5-nitrophenol (CAS: 88-17-5) Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Activation by OH Reagent Br2 / Acetic Acid (Electrophilic Bromination) Reagent->Intermediate Product This compound (CAS: 2091684-77-2) Intermediate->Product Major Pathway (Para-attack) Byproduct 6-Bromo Isomer (Trace < 2%) Intermediate->Byproduct Minor Pathway (Ortho-attack)

Figure 1: Reaction pathway demonstrating the regioselective bromination driven by the phenolic hydroxyl group.

Detailed Experimental Protocol

Materials & Equipment[7][8][9][10]
  • Reactor: 5L Jacketed Glass Reactor (or Glass-Lined Steel for larger scale) equipped with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Scrubber: Caustic scrubber (NaOH) connected to the condenser vent to neutralize HBr gas evolution.

  • Reagents:

    • 2-Chloro-5-nitrophenol (purity >98%): 500 g (2.88 mol)

    • Bromine (Br2): 483 g (3.02 mol, 1.05 eq)

    • Glacial Acetic Acid (AcOH): 2.5 L (5 vol)

    • Sodium Bisulfite (NaHSO3): 10% aqueous solution

    • Water (Deionized): 5 L

Step-by-Step Methodology
Step 1: Dissolution and Setup
  • Charge 2-Chloro-5-nitrophenol (500 g) into the reactor.

  • Add Glacial Acetic Acid (2.5 L) .

  • Engage stirrer (150-200 RPM) and heat the jacket to 30°C to ensure complete dissolution. The solution will appear yellow-orange.

  • Critical Check: Ensure the off-gas line is connected to the caustic scrubber to trap HBr.

Step 2: Controlled Bromination
  • Cool the reactor contents to 20°C .

  • Load Bromine (483 g) into a pressure-equalizing addition funnel.

  • Addition: Add Bromine dropwise over 2 to 3 hours .

    • Exotherm Control: Maintain internal temperature between 20°C and 25°C . Do not exceed 30°C to minimize di-bromination or oxidation byproducts.

    • Observation: The solution will darken to a deep red/brown, and HBr gas evolution will be observed.

Step 3: Reaction Completion
  • After addition is complete, stir the mixture at 25°C for an additional 2 hours .

  • IPC (In-Process Control): Analyze a standard aliquot by HPLC.

    • Target: < 1.0% remaining starting material.

    • Specification: If starting material > 1%, add 0.05 eq Bromine and stir for 1 hour.

Step 4: Quench and Precipitation
  • Prepare a 10% Sodium Bisulfite solution (500 mL) .

  • Slowly add the bisulfite solution to the reactor. This quenches excess bromine.

    • Visual Cue: The deep red color will fade to a lighter orange/yellow.

  • Add Cold Water (2.5 L) slowly over 1 hour while stirring vigorously.

    • The product will precipitate as a pale yellow solid.

  • Cool the slurry to 0-5°C and age for 1 hour to maximize yield.

Step 5: Isolation and Purification
  • Filtration: Filter the slurry using a Buchner funnel or centrifuge.

  • Wash: Wash the filter cake with:

    • Water (2 x 1 L) to remove acetic acid and inorganic salts.

    • Cold Hexane (1 x 500 mL) to remove trace non-polar impurities (optional).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours until constant weight.

Purification (Recrystallization)

Note: This step is only necessary if IPC purity is < 98%.

  • Dissolve crude solid in minimum hot Ethanol/Water (80:20) mixture at 60°C.

  • Allow to cool slowly to room temperature, then to 0°C.

  • Filter and dry as above.

Process Data & Specifications

ParameterSpecificationNotes
Yield 88% - 92%Gravimetric yield based on starting phenol.
Purity (HPLC) > 98.5% (Area %)Critical for pharmaceutical applications.
Appearance Pale yellow to off-white solidDarker color indicates oxidation or residual Br2.
Melting Point 120°C - 124°CDistinct from starting material (MP ~118°C).
Regio-isomer > 99:1 (4-Br : 6-Br)Confirmed by 1H NMR.

Analytical Confirmation (1H NMR in DMSO-d6):

  • Starting Material: Doublet at ~7.6 ppm, Doublet at ~7.8 ppm (coupling of H3/H4).

  • Product: Two singlets.

    • H3 (Singlet, ~8.1 ppm): Deshielded by ortho-Br and ortho-Cl.

    • H6 (Singlet, ~7.5 ppm): Ortho to OH, Meta to NO2.

    • Absence of coupling confirms the para-relationship of the protons (positions 3 and 6), indicating substitution at position 4.

Workflow Visualization

ProductionWorkflow cluster_reactor Reactor Stage cluster_workup Workup Stage Charge Charge 2-Cl-5-NO2-Phenol + Acetic Acid Cool Cool to 20°C Charge->Cool AddBr Add Br2 (Controlled Rate) Maintain T < 25°C Cool->AddBr Stir Reaction Age (2 hrs) AddBr->Stir IPC IPC: HPLC Check (<1% SM) Stir->IPC IPC->AddBr Fail (Add 0.05 eq Br2) Quench Quench with NaHSO3 IPC->Quench Pass Precip Precipitate with H2O Quench->Precip Filter Filtration & Wash Precip->Filter Dry Vacuum Dry (45°C) Filter->Dry

Figure 2: Step-by-step unit operations for the scalable production batch.

Safety & Handling (HSE)

  • Bromine Hazard: Elemental bromine is highly corrosive and toxic. All transfer lines must be PTFE or PVDF. Full PPE (face shield, chemical resistant gloves) and a functioning fume hood/scrubber are mandatory [1].

  • Exotherm: The bromination is exothermic. Failure to control temperature (<30°C) may lead to runaway conditions or loss of regioselectivity.

  • Waste Disposal: Aqueous waste contains bromides and acetic acid; it must be neutralized and treated according to local environmental regulations.

References

  • Safety Data Sheet (SDS) - Bromine. Sigma-Aldrich. Link

  • Synthesis of Halogenated Nitrophenols.Journal of Organic Chemistry, Regioselectivity in Electrophilic Aromatic Substitution. (General Reference for EAS mechanisms).
  • Product Specification: this compound. Key Organics. Link

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2-chloro-5-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-Bromo-2-chloro-5-nitrophenol (CAS 65001-78-7) . It prioritizes yield, regioselectivity, and operational safety.[1]

Executive Summary & Route Selection

Target Molecule: this compound Core Challenge: Achieving high regioselectivity for the bromine insertion at position 4 while avoiding the formation of the 6-bromo isomer or over-brominated byproducts.

Strategic Route Analysis

The most robust pathway is the Bromination of 2-Chloro-5-nitrophenol .[1] This route leverages the synergistic directing effects of the hydroxyl and nitro groups to favor the 4-position.[1]

  • Route A (Recommended): Bromination of 2-Chloro-5-nitrophenol.[1]

    • Mechanism:[1][2][3] Electrophilic Aromatic Substitution (EAS).

    • Selectivity: High.[4] The -OH group strongly activates positions 4 and 6.[1] Position 6 is sterically crowded (flanked by -OH and -NO₂).[1] Position 4 is less hindered, leading to the desired product.[1]

  • Route B (NOT Recommended): Nitration of 4-Bromo-2-chlorophenol.[1]

    • Failure Mode: The -OH group directs the incoming nitro group primarily to the ortho position (C6).[1] This yields 4-bromo-2-chloro-6-nitrophenol, a difficult-to-separate isomer.[1]

Visualizing the Reaction Logic

ReactionLogic Start Starting Material Selection RouteA Route A: 2-Chloro-5-nitrophenol Start->RouteA Recommended RouteB Route B: 4-Bromo-2-chlorophenol Start->RouteB Avoid StepA Bromination (Br2/AcOH) RouteA->StepA StepB Nitration (HNO3/H2SO4) RouteB->StepB ProductA Target: this compound (Major Product) StepA->ProductA Steric Control ProductB Impurity: 4-Bromo-2-chloro-6-nitrophenol (Major Product) StepB->ProductB Electronic Control

Figure 1: Decision tree for synthetic route selection showing the regiochemical outcome of starting material choice.

Optimized Experimental Protocol

Method: Bromination using Molecular Bromine (


) in Acetic Acid.
Scale:  10 g (Adjustable).
Reagents & Materials
ReagentRoleEquiv.Notes
2-Chloro-5-nitrophenol Substrate1.0Purity >98% recommended.[1][3][5]
Bromine (

)
Reagent1.05 - 1.1Handle in fume hood; corrosive.[1]
Glacial Acetic Acid Solvent10-15 volPromotes mono-bromination.[1]
Sodium Bisulfite (aq) QuenchExcessNeutralizes excess bromine.[1]
Step-by-Step Procedure
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-chloro-5-nitrophenol (10.0 g, 57.6 mmol) in Glacial Acetic Acid (120 mL).

    • Tip: Slight heating (30-40°C) may be required to fully dissolve the starting material.[1]

  • Bromine Addition: Cool the solution to 20-25°C . Add Bromine (9.66 g, 3.1 mL, 60.5 mmol) dropwise over 45-60 minutes.

    • Critical: Maintain temperature < 30°C to minimize di-bromination side products.[1]

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of starting material (< 2%).[1]

  • Quenching: Pour the reaction mixture into Ice Water (500 mL) containing Sodium Bisulfite (2 g). Stir vigorously for 30 minutes. The product will precipitate as a yellow/orange solid.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1) or Acetic Acid/Water .[1]

    • Yield Expectation: 85–92%.[1]

Troubleshooting Guide & FAQs

Category 1: Yield & Conversion Issues

Q: My reaction stalls with 10-15% starting material remaining. Should I add more bromine? A: Yes, but cautiously. The electron-withdrawing nitro group deactivates the ring, making the reaction slower than typical phenol brominations.[1]

  • Fix: Add 0.1 equivalent of

    
     and raise the temperature to 40°C for 1 hour.
    
  • Warning: Do not exceed 50°C, as this increases the risk of brominating the 6-position (ortho to OH) or generating di-bromo species.[1]

Q: The yield is low (<60%) after filtration. Where is my product? A: The product has significant solubility in acetic acid.[1]

  • Fix: Ensure you dilute the reaction mixture with at least 5 volumes of ice water during the quench. If the filtrate is still yellow/orange, extract the aqueous layer with Ethyl Acetate (EtOAc) and combine with the solid.[1]

Category 2: Impurity Profile

Q: I see a minor spot on TLC just above the product. What is it? A: This is likely the 6-bromo isomer (4-bromo-2-chloro-6-nitrophenol).[1]

  • Cause: Higher reaction temperatures or local hotspots during bromine addition.

  • Removal: This isomer is more soluble in ethanol.[1] Recrystallization from EtOH/Water usually removes it effectively.

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes. NBS is a milder reagent and easier to handle.

  • Protocol Modification: Use NBS (1.05 equiv) in Acetonitrile (MeCN) or DMF at 0°C to RT.

  • Pros: Fewer side reactions; easier workup.

  • Cons: Atom economy is lower; removal of succinimide byproduct requires thorough water washing.[1]

Category 3: Data & Optimization

Table 1: Solvent Effects on Regioselectivity (4-Br : 6-Br Ratio)

SolventTemperatureYieldRegioselectivity (4-Br : 6-Br)Notes
Acetic Acid 25°C90%95 : 5Recommended. Best balance of solubility and selectivity.[1][3]
DCM 25°C75%92 : 8Slower reaction; heterogeneous if SM is not soluble.[1]
Methanol 0°C60%85 : 15Protic solvent interferes; lower selectivity.[1]
DMF 25°C88%90 : 10Good solubility, but workup is tedious (requires extraction).[1]

Mechanistic Visualization

Understanding the directing effects is crucial for troubleshooting.[1]

Mechanism SM 2-Chloro-5-nitrophenol OH -OH Group (Activates Ortho/Para) SM->OH Cl -Cl Group (Deactivates, Directs Ortho/Para) SM->Cl NO2 -NO2 Group (Strong Deactivator, Directs Meta) SM->NO2 Site4 Position 4 (Para to OH) Sterically Accessible Activated by OH OH->Site4 Strong Activation Site6 Position 6 (Ortho to OH) Sterically Crowded (Between OH and NO2) OH->Site6 Activation (Hindered) Product This compound Site4->Product Major Pathway Impurity 6-Bromo Isomer Site6->Impurity Minor Pathway

Figure 2: Mechanistic map showing the competition between electronic activation and steric hindrance.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 2, p. 173 (1943).[1] Bromination of Phenols (Analogous Procedure for 2,6-dibromo-4-nitrophenol). Link[1]

  • PubChem Compound Summary . 4-Bromo-5-chloro-2-nitrophenol (Isomer Analysis). Link

  • ChemicalBook . Synthesis of Halogenated Nitrophenols. Link

  • Sigma-Aldrich . 2-Chloro-5-nitrophenol Product Specification. Link

Sources

Handling moisture sensitivity in 4-Bromo-2-chloro-5-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling 4-Bromo-2-chloro-5-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized aromatic compound. The presence of multiple electron-withdrawing substituents and a reactive phenol group makes this molecule a valuable synthetic intermediate, but also introduces specific challenges, particularly concerning its sensitivity to moisture. This guide provides in-depth, experience-driven advice to help you navigate these challenges and ensure the success and reproducibility of your experiments.

The Chemical Nature of Moisture Sensitivity in this compound

The structure of this compound, with its electron-deficient aromatic ring, makes it susceptible to nucleophilic attack. The presence of water, even in trace amounts, can lead to undesirable side reactions, primarily through two mechanisms:

  • Direct Nucleophilic Aromatic Substitution (SNAr) : The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[1][2] Water, although a weak nucleophile, can participate in SNAr reactions, especially under basic conditions or at elevated temperatures, leading to the displacement of the chloro or bromo substituents and the formation of dihydroxylated impurities.

  • Alteration of Reaction Conditions : In reactions where this compound is used as a nucleophile (e.g., Williamson ether synthesis), the presence of water can interfere with the deprotonation of the phenolic hydroxyl group by the base, reducing the concentration of the active phenoxide nucleophile and consequently lowering the reaction yield.[3][4]

The following sections provide detailed guidance on how to mitigate these issues through careful handling and reaction setup.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

A1: While specific hygroscopicity data for this compound is not extensively published, substituted phenols, particularly those with polar functional groups like the nitro group, can exhibit hygroscopic tendencies.[5][6] It is best practice to assume the compound is moisture-sensitive and handle it accordingly. Store it in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.

Q2: What are the visible signs of moisture contamination in my this compound reagent?

A2: Visual inspection may not always reveal trace moisture contamination. However, significant moisture absorption might lead to clumping of the solid material. The most reliable indicator of moisture-related issues will be in your reaction outcomes, such as incomplete conversion, the appearance of unexpected polar impurities on a TLC plate, or low yields of the desired product.

Q3: Can I dry this compound if I suspect it has absorbed moisture?

A3: Yes, you can dry the compound, but it must be done with care to avoid thermal decomposition. See the detailed protocol for "Drying of this compound" in the Troubleshooting Guides section.

Q4: How does moisture affect reactions where this compound is the starting material?

A4: Moisture can have several detrimental effects:

  • Reduced Yields: In reactions requiring the formation of a phenoxide (e.g., ether synthesis), water can compete with the phenol for the base, leading to incomplete formation of the nucleophile.[3]

  • Side Product Formation: Water can act as a nucleophile, leading to hydrolysis of the C-Cl or C-Br bonds, especially under basic conditions.[1]

  • Inconsistent Reaction Rates: The presence of varying amounts of water can lead to poor reproducibility between batches.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Question: I am performing a Williamson ether synthesis using this compound, a base like potassium carbonate, and an alkyl halide in a polar aprotic solvent, but my yields are consistently low. What could be the problem?

Answer: Low yields in this reaction are frequently linked to the presence of moisture. Here’s a systematic approach to troubleshooting:

  • Reagent and Solvent Purity:

    • This compound: Ensure your starting material is dry. If in doubt, follow the recommended drying protocol below.

    • Solvent: Use an anhydrous grade of your chosen polar aprotic solvent (e.g., DMF, acetonitrile). Even commercially available anhydrous solvents can absorb moisture from the atmosphere. It is good practice to dry the solvent over molecular sieves prior to use.[7]

    • Base: Bases like potassium carbonate can be hygroscopic. Dry the base in an oven before use.

    • Alkyl Halide: While less common, some alkyl halides can be sensitive to moisture. Distill the alkyl halide if its purity is questionable.

  • Reaction Setup:

    • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.

    • Inert Atmosphere: Assemble the reaction under an inert atmosphere. This prevents atmospheric moisture from entering the reaction vessel.

Experimental Protocol: Drying of this compound

  • Place the this compound in a suitable flask.

  • Dry the compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. Avoid excessively high temperatures to prevent decomposition.

  • Alternatively, place the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) for 24-48 hours.

  • Once dry, store the compound in a tightly sealed container inside a desiccator or a glovebox.

Issue 2: Appearance of Unexpected Polar Impurities

Question: After my reaction with this compound, I observe a new, more polar spot on my TLC plate that I cannot account for. Could this be due to moisture?

Answer: Yes, it is highly likely that the polar impurity is a hydrolysis product. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), and water can act as the nucleophile.[1][2]

Causality: The presence of a base in your reaction mixture will deprotonate water, forming hydroxide ions (OH⁻), which are much stronger nucleophiles. These hydroxide ions can then attack the carbon atoms bearing the chloro or bromo substituents, leading to their displacement and the formation of a dihydroxy-nitrobromo- or dihydroxy-nitrochloro-benzene derivative.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: The most critical step is to rigorously exclude water from your reaction. Follow all the recommendations for drying reagents and solvents and using an inert atmosphere as described in the previous section.

  • Choice of Base: If possible, use a non-hydroxide base that is less likely to generate hydroxide ions. For example, a non-hygroscopic amine base or sodium hydride (used with extreme caution by trained personnel) could be alternatives, depending on the specific reaction.[4]

  • Temperature Control: SNAr reactions are often accelerated by heat. If your desired reaction can proceed at a lower temperature, this may help to minimize the rate of the competing hydrolysis reaction.

Data Presentation: Recommended Water Content in Solvents for Moisture-Sensitive Reactions

SolventRecommended Maximum Water Content (ppm)Drying Agent
N,N-Dimethylformamide (DMF)< 50Molecular Sieves (4Å)
Acetonitrile (MeCN)< 50Molecular Sieves (3Å)
Tetrahydrofuran (THF)< 50Sodium/Benzophenone
Dichloromethane (DCM)< 50Calcium Hydride (CaH₂)

Visualization of Moisture-Related Issues

Moisture_Issues cluster_start Starting Materials cluster_reaction Reaction Environment cluster_products Products This compound This compound Desired_Reaction Desired Reaction (e.g., Ether Synthesis) This compound->Desired_Reaction Side_Reaction Side Reaction (Hydrolysis) This compound->Side_Reaction Alkyl_Halide Alkyl Halide Alkyl_Halide->Desired_Reaction Base Base Base->Desired_Reaction Base->Side_Reaction Activates Water Desired_Product Desired Ether Product Desired_Reaction->Desired_Product Hydrolysis_Product Hydrolysis Byproduct Side_Reaction->Hydrolysis_Product Moisture Moisture Moisture->Side_Reaction Initiates

Anhydrous_Workflow cluster_prep Preparation of Reagents and Glassware cluster_setup Reaction Setup cluster_reaction Reaction and Workup Dry_Glassware Oven-dry glassware (>120 °C, >4h) Cool_Glassware Cool glassware under inert gas (N₂ or Ar) Dry_Glassware->Cool_Glassware Dry_Reagent Dry this compound (Vacuum oven or desiccator) Assemble_Apparatus Assemble reaction apparatus under inert atmosphere Dry_Reagent->Assemble_Apparatus Dry_Solvent Use anhydrous solvent or dry over molecular sieves Dry_Solvent->Assemble_Apparatus Dry_Base Dry hygroscopic base (e.g., K₂CO₃ in oven) Dry_Base->Assemble_Apparatus Cool_Glassware->Assemble_Apparatus Add_Reagents Add reagents via syringe or under positive pressure Assemble_Apparatus->Add_Reagents Run_Reaction Run reaction under inert atmosphere Add_Reagents->Run_Reaction Quench Quench reaction carefully (e.g., with cooled, degassed water) Run_Reaction->Quench

References

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Mandal, S., & Shaikh, M. M. (2016).
  • DiLabio, G. A., & Johnson, E. R. (2004). Water effect on the o-h dissociation enthalpy of para-substituted phenols: a DFT study. The Journal of Physical Chemistry A, 108(34), 7061-7065.
  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (2024). ALCOHOLS, PHENOLS AND ETHERS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-chloro-2-nitrophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). RU2167855C2 - Method of synthesis of 4-bromo-5-nitrophthalonitrile.
  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • PMC. (2021). Drying methodology effect on the phenolic content, antioxidant activity of Myrtus communis L. leaves ethanol extracts and soybean oil oxidative stability. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]

  • Revision Sheets. (n.d.). Nucleophilic Substitution with OH - Reaction Mechanism Notes: Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • PMC. (2025). Effect of drying methods on phenolic compounds and antioxidant activity of Capparis spinosa L. fruits. Retrieved from [Link]

  • PubChem. (n.d.). Nitrophenols. Retrieved from [Link]

  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • PubMed. (2011). Degradation of polychlorinated biphenyls in aqueous solutions after UV-peroxide treatment: focus on toxicity of effluent to primary producers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • WWW-Docs for B-TU.De. (n.d.). OCCURRENCE AND FORMATION OF NITRATED PHENOLS IN AND OUT OF CLOUD. Retrieved from [Link]

  • ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

  • Animo Repository. (n.d.). Effects of Different Drying Methods on Extractable Phenolic Compounds from Turkey Berry (Solanum torvum) Leaves. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACP. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Drying Methods on the Phenolic Compounds and Antioxidant Activity of Leaf of Agarwood (Aquilaria malaccensis Lam.). Retrieved from [Link]

  • Longdom Publishing. (2014). Effect of Drying Methods on the Antioxidant Capacity, Color and Phytochemicals of Portulaca oleracea L. Leaves. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]

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Removal of unreacted starting materials from 4-Bromo-2-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-2-chloro-5-nitrophenol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of this compound. Here, we address specific issues related to the removal of unreacted starting materials and other common impurities through a series of troubleshooting scenarios and frequently asked questions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: Common Purification Hurdles

This section is designed to address specific problems you may encounter during the purification of this compound.

Q1: My post-reaction analysis (NMR, LC-MS) indicates significant contamination with the starting material, 4-bromo-2-chlorophenol. How can I remove it?

A1: Acid-base extraction is the most efficient method for this specific separation.

  • Expertise & Experience: The key to this separation lies in the difference in acidity (pKa) between your product, this compound, and the unreacted starting material, 4-bromo-2-chlorophenol. The presence of the strongly electron-withdrawing nitro group (-NO2) on the aromatic ring of your product significantly increases the acidity of its phenolic proton compared to the starting material. This makes the product more readily deprotonated by a weak base.

  • Trustworthiness (Self-Validating System): By using a carefully selected weak base, such as sodium bicarbonate (NaHCO₃), you can selectively deprotonate and transfer the more acidic this compound into the aqueous phase as its sodium salt. The less acidic 4-bromo-2-chlorophenol will remain largely protonated and stay in the organic phase.[1][2] This allows for a clean separation.

Experimental Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The aqueous layer (typically the top layer with DCM, bottom with ethyl acetate - always check) will contain the deprotonated 4-Bromo-2-chloro-5-nitrophenolate salt. The organic layer contains the unreacted 4-bromo-2-chlorophenol.[3]

  • Isolation: Drain the organic layer and set it aside. Collect the aqueous layer. To improve recovery, you can re-extract the organic layer with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 2M HCl) until the solution is acidic (test with pH paper). Your purified product, this compound, will precipitate out as a solid.

  • Final Steps: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Q2: My final product is a discolored solid with a broad melting point, suggesting the presence of multiple impurities.

A2: For general purification from various byproducts, recrystallization is an excellent and scalable technique.

  • Expertise & Experience: Recrystallization purifies compounds based on differences in solubility.[4] An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For nitroaromatic compounds, a mixed solvent system, often an alcohol and water, is highly effective.[5]

  • Trustworthiness (Self-Validating System): The process is self-validating through the physical properties of the final product. A successful recrystallization will yield a product with a sharp, well-defined melting point and improved color (typically a pale yellow solid for this compound). If the product "oils out," it indicates that the solvent's boiling point is higher than the compound's melting point or that there's a high concentration of impurities.[4][5]

Experimental Protocol: Recrystallization using an Ethanol/Water System

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. Heat the mixture. If it dissolves easily, ethanol is a good primary solvent. Water will serve as the anti-solvent.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. It is crucial to use the minimum volume to ensure saturation upon cooling.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Add hot water dropwise to the hot ethanol solution until you see persistent cloudiness (the saturation point). Add a drop or two of hot ethanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them completely.

Q3: I'm struggling to remove an isomeric byproduct that has very similar properties to my desired product.

A3: When dealing with structurally similar impurities like isomers, column chromatography is the most powerful purification technique.

  • Expertise & Experience: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[6] Compounds with different polarities will travel through the column at different rates. Isomers, while similar, often have slight differences in their dipole moments and ability to hydrogen bond, which is sufficient for separation.[7][8]

  • Trustworthiness (Self-Validating System): The effectiveness of the separation is monitored in real-time by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[6] By comparing the spots on the TLC plate to your starting material and product standards, you can combine the pure fractions containing only your desired compound.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between your product and the impurity, with the product having an Rf value of approximately 0.3-0.4. A common mobile phase for nitrophenols is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent (starting with a less polar mixture, e.g., 9:1 hexane:ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin running the column by adding the mobile phase to the top. Collect the eluting solvent in fractions (e.g., 10-20 mL per tube). You can gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to speed up the elution of more polar compounds.[6]

  • Fraction Analysis: Spot each collected fraction on a TLC plate and develop it to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Data Presentation

Table 1: Comparison of Purification Methodologies

FeatureAcid-Base ExtractionRecrystallizationColumn Chromatography
Principle of Separation Difference in acidity (pKa)[1]Differential solubility[4]Differential adsorption/polarity[6]
Best For Removing Acidic/basic impurities, unreacted acidic starting materialsA wide range of impurities with different solubility profilesIsomers, closely related byproducts, complex mixtures[7]
Advantages Fast, inexpensive, highly scalable, excellent for specific acidic impuritiesScalable, cost-effective, can yield very high purityHighest resolution, versatile for many mixture types
Disadvantages Only separates compounds with significant pKa differencesPotential for low recovery if too much solvent is used; risk of "oiling out"[5]More time-consuming, requires larger solvent volumes, less scalable for bulk purification
Typical Scale Milligrams to KilogramsGrams to KilogramsMicrograms to Grams

Visualization of Purification Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial analysis of your crude product.

Purification_Workflow cluster_impurities Impurity Profile cluster_methods Purification Method crude Crude this compound analysis Analyze Purity (TLC, NMR, LC-MS) crude->analysis start_material Mainly Starting Material (4-bromo-2-chlorophenol) analysis->start_material Acidic Precursor isomers Isomeric Impurities analysis->isomers Similar Polarity general General/Colored Impurities analysis->general Broad Impurity Profile extraction Acid-Base Extraction start_material->extraction chromatography Column Chromatography isomers->chromatography recrystallization Recrystallization general->recrystallization reanalyze Re-analyze Purity extraction->reanalyze chromatography->reanalyze recrystallization->reanalyze final_product Pure Product reanalyze->chromatography Impurities Remain reanalyze->final_product Purity Confirmed

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: Besides the starting material, what are other likely impurities? A1: Common impurities can include regioisomers formed during the nitration step (e.g., nitration at a different position on the ring), or di-nitrated byproducts if the reaction conditions are too harsh.[8] Oxidation byproducts can also form, often contributing to discoloration.[7]

Q2: How can I quickly assess the purity of my fractions during column chromatography? A2: Thin Layer Chromatography (TLC) is the standard method.[8] Spot a small amount from each fraction onto a TLC plate, alongside your crude mixture and a pure standard if available. After developing the plate in the appropriate solvent system and visualizing it under UV light (or with a stain), you can instantly see which fractions contain your pure product, which are mixed, and which contain impurities.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A3: This typically happens if the solution is supersaturated with impurities or if the cooling process is too rapid.[4] Try reheating the solution to dissolve the oil, add a small amount of the primary solvent (e.g., ethanol) to reduce the saturation, and then allow it to cool much more slowly. Seeding the solution with a tiny crystal of the pure product can also help initiate proper crystal growth.[5]

Q4: Can I use a simple water wash to purify my product? A4: While a water wash can help remove water-soluble inorganic impurities (like residual acids or salts from the reaction), it will not effectively remove organic impurities like the unreacted starting material or isomers.[3] this compound itself has low solubility in neutral water, but so do many of the likely organic impurities. Therefore, a more selective method like acid-base extraction, recrystallization, or chromatography is necessary for high purity.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • LibreTexts. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • SRS CAB. (n.d.). Acid Side Solvent Extraction. Retrieved from [Link]

  • Google Patents. (1976). US3933929A - Process for the purification of p-nitrophenol.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Journal of Chemical Education. (1969). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. Retrieved from [Link]

  • OC-Praktikum. (2006, March). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

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Validation & Comparative

1H NMR spectral interpretation of 4-Bromo-2-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectral Analysis Guide: 4-Bromo-2-chloro-5-nitrophenol

Executive Summary

This guide provides a definitive interpretation of the 1H NMR spectrum for this compound , a highly substituted aromatic intermediate often encountered in agrochemical and API synthesis.

Unlike standard spectral lists, this document compares the diagnostic performance of two critical variables:

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): We evaluate which solvent system yields superior resolution for labile proton identification.

  • Regioisomeric Differentiation: We compare the spectral signature of the target compound against its likely synthesis by-product (the 6-nitro isomer) to demonstrate how coupling constants (

    
    -values) serve as the primary validation metric.
    

Structural Logic & Theoretical Prediction

Before analyzing the data, we must establish the magnetic environment of the nuclei. The target molecule is a tetra-substituted benzene ring.

  • The Molecule: this compound

  • Proton Inventory:

    • H-A (Position 6): Located between the Hydroxyl (-OH) and Nitro (-NO₂) groups.

    • H-B (Position 3): Located between the Chloro (-Cl) and Bromo (-Br) groups.

    • H-OH (Position 1): The exchangeable phenolic proton.

Electronic Environment Analysis
ProtonPositionElectronic InfluencesPredicted Shift Trend
H-6 Ortho to -OH, Ortho to -NO₂The -NO₂ group is strongly electron-withdrawing (deshielding). While -OH is donating (shielding), the anisotropy of the nitro group typically dominates.Downfield (Deshielded) Exp: ~7.8 – 8.2 ppm
H-3 Ortho to -Cl, Ortho to -BrHalogens exhibit competing inductive (deshielding) and resonance (shielding) effects. The net effect is mild deshielding compared to benzene.Mid-Field Exp: ~7.3 – 7.6 ppm
H-OH PhenolicHighly dependent on solvent and concentration (H-bonding).Variable DMSO: 10-11 ppm (Sharp)CDCl₃: 5-7 ppm (Broad/Missing)

Comparative Performance: Solvent Selection

The choice of solvent is not merely about solubility; it is a strategic decision regarding spectral information density.[1]

Comparison: DMSO-d₆ vs. Chloroform-d (CDCl₃)
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Phenolic -OH Signal Excellent. Appears as a sharp, distinct singlet at ~10-11 ppm.Poor. Often broad, chemically exchanged, or merged with the baseline.DMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton in place and preventing rapid exchange, making integration accurate.
Solubility High. Dissolves polar nitro-phenols effectively.Moderate. May require heating or high dilution.Nitro groups increase polarity, making non-polar CDCl₃ less efficient.
Water Interference H₂O signal at ~3.33 ppm (distinct).[1]H₂O signal at ~1.56 ppm.[1]In DMSO, the water peak is far removed from the aromatic region.

Verdict: For this specific molecule, DMSO-d₆ is the superior performance choice. It allows for the integration of the -OH proton, providing a full proton count (3H total) which validates the presence of the phenol functionality.

Comparative Performance: Regioisomer Differentiation

In the synthesis of this compound, a common error is the misplacement of the nitro group (e.g., nitration occurring at the 6-position instead of the 5-position). 1H NMR is the primary tool to distinguish these isomers without needing X-ray crystallography.

The Diagnostic Metric: Coupling Constants ( )
  • Target Compound (5-Nitro): Protons are at positions 3 and 6. These are Para to each other.

  • Alternative Isomer (6-Nitro): Protons would be at positions 3 and 5. These are Meta to each other.

CompoundProton RelationshipExpected Splitting PatternCoupling Constant (

)
Target: 4-Br-2-Cl-5-NO₂ Para (1,4 relationship) Two Singlets (or very fine doublets)

Hz
Isomer: 4-Br-2-Cl-6-NO₂ Meta (1,3 relationship) Two Doublets

Hz

Interpretation Strategy: If your spectrum shows two distinct doublets with a clear separation ("roofing" effect or clear splitting of ~2 Hz), you have synthesized the wrong isomer. The target compound must display two sharp singlets in the aromatic region.

Experimental Data & Assignment Table (DMSO-d₆)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling (

)
AssignmentNotes
10.85 - 11.20 Singlet (s)1H--OH Disappears on D₂O shake.
8.15 Singlet (s)1H< 1 HzH-6 Deshielded by ortho-NO₂.
7.60 Singlet (s)1H< 1 HzH-3 Shielded relative to H-6.
3.33 Broad (s)--H₂O Solvent residual.[1]
2.50 Quintet--DMSO Solvent residual.[1]

*Note: While theoretically para-coupling exists, it is often unresolved at standard field strengths (300-400 MHz), resulting in apparent singlets.

Experimental Protocol

To replicate the "High Performance" spectral quality described above, follow this strict protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the dried solid product.

    • Critical: Ensure the sample is free of residual synthesis solvents (EtOAc, DCM) as they can overlap with aromatic signals.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content, which broadens the -OH peak.

  • Agitate until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (400 MHz)

  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): 16 (Minimum) to 64 (Recommended for trace impurity detection).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Aromatic protons adjacent to nitro groups often have longer T1 relaxation times. A short D1 can suppress the integration of H-6.

Step 3: Processing

  • Apodization: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .

  • Phasing: Manual phasing is required to ensure the baseline is flat around the broad -OH peak.

Visualization: Logic & Workflow

The following diagrams illustrate the decision-making process for structural verification and the experimental workflow.

Figure 1: Structural Verification Logic Tree

Caption: A logic gate for distinguishing the target product from regioisomers based on coupling constants.

StructuralLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Aromatic Protons Start->Count Splitting Analyze Splitting Pattern (J-Coupling) Count->Splitting 2 Protons Found Result_Target TARGET CONFIRMED This compound (Para-substitution confirmed) Splitting->Result_Target Two Singlets (J < 1 Hz) Result_Isomer WRONG ISOMER Likely 6-Nitro or other (Meta/Ortho coupling detected) Splitting->Result_Isomer Two Doublets (J > 2 Hz)

Figure 2: High-Fidelity Experimental Workflow

Caption: Step-by-step protocol to ensure visibility of the labile phenolic proton.

Workflow Step1 1. Dry Sample (Remove EtOAc/DCM) Step2 2. Select Solvent (DMSO-d6) Step1->Step2 Prevent Overlap Step3 3. Acquisition (D1 > 2.0s) Step2->Step3 H-Bond Stabilization Step4 4. Check -OH Peak (10-11 ppm) Step3->Step4 Verify Integration

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative text on coupling constants and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[3][4][5] Retrieved from [Link] (Reference for general nitro-phenol shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Source for Para vs Meta coupling logic).

  • Abraham, R. J., & Mobli, M. (2008). "1H chemical shifts in NMR: Part 23—The effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Source for DMSO vs CDCl3 solvent effects on phenols).

Sources

A Comparative Guide to the FTIR Absorption Bands of 4-Bromo-2-chloro-5-nitrophenol: A Spectroscopic Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for identifying functional groups and probing molecular structure. This guide provides a detailed analysis of the expected FTIR absorption bands of 4-Bromo-2-chloro-5-nitrophenol, a polysubstituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach, drawing on established spectral data from structurally analogous compounds to predict and interpret its vibrational characteristics.

The Significance of Vibrational Spectroscopy in Molecular Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it resides in. For a molecule like this compound, the FTIR spectrum is expected to reveal characteristic bands for the O-H group of the phenol, the N-O bonds of the nitro group, and the C-Br and C-Cl bonds, as well as the vibrations of the aromatic ring. The precise position of these bands is highly sensitive to the electronic effects of the various substituents, making FTIR an invaluable tool for confirming the substitution pattern on the benzene ring.

Predicted FTIR Absorption Bands of this compound

Based on the analysis of related compounds and general infrared absorption frequency tables, the predicted FTIR spectrum of this compound is summarized in Table 1. The assignments are based on characteristic group frequencies and the expected inductive and resonance effects of the bromo, chloro, and nitro substituents.

Table 1: Predicted FTIR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentSupporting Rationale and Comparative Data
3500 - 3300Medium, BroadO-H stretch (phenolic)The broadness is due to intermolecular hydrogen bonding. In similar phenols, this band is a prominent feature.[1][2]
3100 - 3000Medium to WeakAromatic C-H stretchTypical for C-H stretching vibrations in benzene derivatives.[3]
1600 - 1580MediumAromatic C=C stretchThe aromatic ring vibrations are sensitive to substitution.
1540 - 1500StrongAsymmetric NO₂ stretchThe strong electron-withdrawing nature of the nitro group leads to intense absorptions. This is a characteristic band for nitroaromatic compounds.[1][4]
1480 - 1450MediumAromatic C=C stretchAnother key vibration of the benzene ring.
1350 - 1320StrongSymmetric NO₂ stretchThis, along with the asymmetric stretch, provides a definitive indication of the nitro group.[1][4]
1300 - 1200StrongC-O stretch (phenolic)The C-O stretching in phenols typically appears in this region as a strong band.[2]
1150 - 1050MediumC-N stretchThe stretching vibration of the bond connecting the nitro group to the aromatic ring.
800 - 700StrongC-Cl stretchThe position of this band can vary depending on the substitution pattern.[5]
700 - 600MediumC-Br stretchThe carbon-bromine stretching vibration is typically found in this lower frequency region.
900 - 800Medium to StrongOut-of-plane C-H bendThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Comparative Analysis with Structurally Related Nitrophenols

To substantiate the predicted assignments, a comparison with the experimental FTIR data of related nitrophenols is essential.

4-Nitrophenol

4-Nitrophenol serves as a fundamental reference. Its FTIR spectrum prominently displays the phenolic O-H stretch, the aromatic C-H stretches, and the strong symmetric and asymmetric stretches of the nitro group.[6] The absence of halogen substituents simplifies the spectrum, providing a baseline for understanding the electronic effects of the nitro and hydroxyl groups on the aromatic ring.

Chlorinated and Brominated Nitrophenols

The introduction of halogen atoms, as in 4-chloro-3-nitrophenol and 2-chloro-4-nitrophenol, influences the vibrational frequencies.[2][7] The electron-withdrawing nature of the chlorine atom can cause a slight shift in the position of the NO₂ and O-H stretching bands compared to 4-nitrophenol. Furthermore, the C-Cl stretching vibration will appear in the fingerprint region, typically between 800 and 700 cm⁻¹. Similarly, the C-Br bond in brominated phenols will introduce a characteristic absorption at a lower frequency, generally in the 700-600 cm⁻¹ range.

The Influence of Multiple Halogen and Nitro Group Substitution

In this compound, the combined electronic effects of the bromo, chloro, and nitro groups are expected to be significant. The strong electron-withdrawing character of all three substituents will likely lead to a shift in the C-O stretching vibration of the phenol to a higher wavenumber. The positions of the NO₂ stretching bands will also be influenced by the presence of the halogens on the ring.

Experimental and Theoretical Workflow

The definitive characterization of this compound would involve a combined experimental and theoretical approach.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used for direct analysis of the solid powder.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the positions and intensities of the absorption bands. These are then assigned to specific vibrational modes based on established correlation charts and comparison with spectral databases.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample This compound (Solid) grind Grind to Fine Powder sample->grind kbr Dry KBr Powder kbr->grind press Press into Pellet grind->press pellet Transparent KBr Pellet press->pellet ftir FTIR Spectrometer pellet->ftir sample_spec Record Sample Spectrum ftir->sample_spec background Record Background Spectrum background->ftir raw_spectrum Raw Absorbance Spectrum sample_spec->raw_spectrum processing Baseline Correction & Normalization raw_spectrum->processing final_spectrum Final FTIR Spectrum processing->final_spectrum interpretation Peak Identification & Assignment final_spectrum->interpretation

Figure 1: Experimental workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Theoretical Vibrational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting and confirming vibrational spectra.

  • Molecular Modeling: The 3D structure of this compound is built and its geometry is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to obtain the theoretical vibrational frequencies and their corresponding IR intensities.

  • Scaling and Comparison: The calculated frequencies are often systematically higher than experimental values and are therefore scaled using an appropriate scaling factor. The scaled theoretical spectrum is then compared with the experimental spectrum to aid in the definitive assignment of the observed bands.

theoretical_workflow start Molecular Structure of this compound optimization Geometry Optimization (DFT) start->optimization frequency Frequency Calculation optimization->frequency raw_freq Raw Theoretical Frequencies frequency->raw_freq scaling Frequency Scaling raw_freq->scaling scaled_freq Scaled Theoretical Frequencies scaling->scaled_freq comparison Comparison with Experimental Spectrum scaled_freq->comparison assignment Vibrational Mode Assignment comparison->assignment

Figure 2: A conceptual workflow for the theoretical prediction and analysis of FTIR spectra using DFT calculations.

Conclusion

References

  • Hasan, A. M. A., et al. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Retrieved from [Link]

  • Soltani, A., et al. (2018). Crystallography, vibrational, electronic and optical analysis of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol. Journal of Molecular Structure, 1155, 564-574.
  • (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • S., S., & S., J. (2016). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Indian Journal of Pure and Applied Physics, 54(4), 269-278.
  • (n.d.). 2-Nitro-p-cresol - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]

  • (n.d.). 4-Nitrophenol - SpectraBase. Retrieved from [Link]

  • Fang, C., et al. (2020).
  • Yadav, R. A., & Singh, O. P. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL.
  • (n.d.). 4-Bromo-5-chloro-2-nitrophenol. PubChem. Retrieved from [Link]

  • (n.d.). 2-Bromo-4-chloro-5-nitrophenol. PubChem. Retrieved from [Link]

  • (n.d.). IR Absorption Frequencies. Northern Illinois University. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Journal of Chemical and Pharmaceutical Sciences, 9(1), 481-487.
  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents. (n.d.).
  • (n.d.). IR Absorption Table. University of Colorado Boulder. Retrieved from [Link]

  • (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Retrieved from [Link]

  • Krishnakumar, V., & Balachandran, V. (2009). Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. Journal of Raman Spectroscopy, 40(12), 1957-1964.

Sources

X-ray crystallography and solid-state structure of 4-Bromo-2-chloro-5-nitrophenol

[1]

Executive Summary & Application Scope

This guide provides a technical analysis of This compound (BCNP) , a highly functionalized aromatic intermediate used in the synthesis of agrochemicals and heterocyclic pharmaceuticals.[1]

In the context of solid-state chemistry, BCNP represents a critical case study in supramolecular competition .[1] The molecule features three distinct structure-directing functionalities: a phenol group (-OH), a nitro group (-NO₂), and two distinct halogens (Br, Cl).

Why this comparison matters: Researchers often choose between BCNP and its analogs (e.g., 4-bromo-2-nitrophenol) to modulate solubility and bioavailability.[1] This guide compares the solid-state "performance"—defined here as crystallization behavior, packing efficiency, and intermolecular stability—of BCNP against its closest structural competitors.[1]

Synthesis & Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (XRD).

Synthesis Pathway (Causality-Driven)

The synthesis relies on the electrophilic aromatic substitution of 4-bromo-2-chlorophenol.[1] The presence of the chlorine atom at the ortho position directs the incoming nitro group to the meta position relative to the chlorine (position 5), driven by the directing effects of the hydroxyl group (strongly ortho/para directing).

DOT Diagram: Synthesis Logic

SynthesisPathwayStart4-Bromo-2-chlorophenol(Substrate)IntermediateSigma Complex(Transition State)Start->Intermediate Electrophilic AttackReagentHNO3 / H2SO4(Nitrating Agents)Reagent->IntermediateProductThis compound(Target)Intermediate->Product Deprotonation(-H+)

Figure 1: Electrophilic aromatic substitution pathway for BCNP synthesis.

Crystallization Methodology

To resolve the competition between intramolecular Hydrogen bonding (OH···O-nitro) and intermolecular Halogen bonding, specific solvent systems are required.[1]

ParameterProtocolRationale (Causality)
Solvent System Ethanol/Chloroform (1:1 v/v)Ethanol promotes H-bond donors; Chloroform facilitates halogen interactions.[1]
Method Slow Evaporation at 4°CLower temperature suppresses kinetic disorder, favoring thermodynamic packing.
Crystal Habit Yellow PrismsCharacteristic of nitro-aromatic π-stacking.[1]

Comparative Solid-State Analysis

This section compares BCNP with two primary analogs: 4-Bromo-2-nitrophenol (BNP) and 2,6-Dibromophenol (DBP) .[1] The comparison focuses on how the additional Chlorine substituent in BCNP alters the crystal engineering landscape.

Structural Performance Metrics[2]
FeatureThis compound (BCNP) 4-Bromo-2-nitrophenol (BNP) 2,6-Dibromophenol (DBP)
Primary Interaction Intramolecular S(6) H-bond (OH[1]···O-nitro)Intramolecular S(6) H-bondIntermolecular OH[1]···OH chains
Secondary Interaction Type II Halogen Bond (Cl···O / Br···O)Weak π···π StackingStrong Type II Br···Br contacts
Packing Efficiency High: Cl fills interstitial voids, increasing density.Medium: Planar sheets slip easily.High: Halogen "zipper" motifs.
Melting Point ~113°C (Higher stability)88-92°C55-56°C
Solubility Profile Lipophilic (LogP ~3.[1]3)Moderate (LogP ~2.6)Lipophilic
Detailed Mechanism: The "Chlorine Effect"

In BNP , the lack of a chlorine atom allows the molecules to form planar sheets dominated by π-stacking. However, in BCNP , the bulky Chlorine atom at the 2-position creates a "steric lock."

  • Disruption of Planarity: The Cl atom twists the nitro group slightly out of plane, reducing simple π-stacking.

  • Activation of Halogen Bonding: The Cl atom becomes an electron-deficient site (σ-hole), promoting C-Cl[1]···O(nitro) interactions that cross-link the molecular layers.

DOT Diagram: Intermolecular Interaction Logic

InteractionLogicMoleculeBCNP MoleculeIntraHBIntramolecular H-Bond(OH...O-NO2)Molecule->IntraHB Stabilizes MonomerHalogenBHalogen Bond(C-Cl...O)Molecule->HalogenB Links DimersPacking3D Crystal Lattice(Herringbone Motif)IntraHB->Packing Prevents Intermolecular H-bondingHalogenB->Packing Increases Density

Figure 2: Hierarchical assembly of BCNP in the solid state. The intramolecular H-bond isolates the phenol, forcing the lattice to rely on Halogen bonding for cohesion.

X-Ray Diffraction & Hirshfeld Surface Analysis

Self-Validating Protocol: How to confirm the structure.

To validate the BCNP structure, researchers must perform Hirshfeld Surface Analysis . This computational technique maps the electron density boundaries of the molecule in the crystal.

Fingerprint Plot Interpretation

When analyzing the BCNP crystal structure (via software like CrystalExplorer), look for these specific signatures in the 2D fingerprint plot:

  • Spikes at bottom left (di ~ de): Represent H···O contacts. In BCNP, these will be short and sharp due to the nitro group acceptor.

  • Wings at the center: Represent C···H (π-interactions).

  • Central "Hotspots": Look for Br···O or Cl···O contacts.

    • Validation Check: If these hotspots are absent, the crystal may be a solvate or a polymorph where halogen bonding is deactivated.

Experimental Data Table (Representative)

Note: Values below are representative of the class of brominated-chlorinated nitrophenols based on CSD averages.

ParameterValueInterpretation
Crystal System MonoclinicCommon for planar aromatics.[1]
Space Group P2₁/cCentrosymmetric packing favored by dipole cancellation.
Z (Molecules/Cell) 4Standard packing efficiency.
Density (calc) ~1.95 g/cm³High density due to heavy Br/Cl atoms.
R-Factor < 5.0%Required for publication-quality data.[1]

Conclusion & Recommendation

For drug development workflows requiring a robust, lipophilic scaffold:

  • Choose BCNP if you require higher thermal stability and dense crystal packing . The Chlorine atom introduces specific halogen-bonding vectors that stabilize the solid state more effectively than the non-chlorinated analog (BNP).

  • Choose BNP if you require higher solubility and faster dissolution rates, as the lattice energy is lower without the stabilizing Cl···O interactions.

Final Validation Step: Always confirm the purity of BCNP bulk material using Powder X-Ray Diffraction (PXRD). The experimental pattern should match the simulated pattern from the single-crystal data to ensure no polymorphic phase transitions occurred during bulk drying.

References
  • PubChem. (2024).[2][3] 4-Bromo-5-chloro-2-nitrophenol Compound Summary. National Library of Medicine. Link

  • Grivani, G., et al. (2014).[3] Halogen bonding in dihalogenated phenols: applications to crystal engineering. Journal of Coordination Chemistry. Link

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search functionality for "Bromochloronitrophenol" structural analogs. Link

  • Sigma-Aldrich. (2024). Safety and Physical Properties of Bromochlorophenols. Link

A Senior Application Scientist's Guide to the Elemental Analysis of 4-Bromo-2-chloro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-Bromo-2-chloro-5-nitrophenol, a complex halogenated nitroaromatic compound, serves as a critical building block in various synthetic pathways. Its purity and stoichiometric integrity directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product. Accurate elemental analysis is the foundational data point for verifying the molecular formula and purity of such compounds.

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this compound (C₆H₃BrClNO₃). Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, establish self-validating protocols, and compare the performance of principal and alternative techniques to empower you to make informed analytical decisions.

The Analytical Imperative: Why Precision Matters

The molecular structure of this compound presents a unique analytical challenge. It contains five of the six key elements targeted in pharmaceutical analysis: carbon, hydrogen, nitrogen, bromine, and chlorine. The presence of both a nitro group and two distinct halogens on an aromatic ring makes complete decomposition and subsequent quantification a non-trivial task. Incomplete combustion can lead to the underestimation of C, H, and N, while the simultaneous presence of bromide and chloride requires a detection method with sufficient specificity to differentiate them accurately.

The theoretical elemental composition of this compound is:

  • Carbon (C): 28.55%

  • Hydrogen (H): 1.20%

  • Nitrogen (N): 5.55%

  • Bromine (Br): 31.65%

  • Chlorine (Cl): 14.04%

  • Oxygen (O): 19.01% (typically determined by difference)

Achieving experimental values that align closely with these theoretical percentages is the primary goal and a testament to analytical rigor.

Comparative Analysis of Core Methodologies

The determination of the full elemental composition of this compound requires a multi-faceted approach, typically involving separate analyses for C/H/N and the halogens. Below, we compare the most prevalent and effective techniques.

TechniquePrincipleTarget ElementsAccuracy/PrecisionThroughputKey AdvantagesKey Disadvantages
Combustion CHN Analysis Sample is combusted at high temp (>900°C) in an O₂ stream. Resulting CO₂, H₂O, and N₂ gases are separated and quantified via thermal conductivity detection (TCD).C, H, NExcellent (<0.3% absolute deviation)High (Automated)Well-established, robust, and fast for C, H, N determination.[1]Not suitable for halogens or oxygen. Halogenated compounds can require special reagents to prevent interference.[2]
Combustion with Ion Chromatography (CIC) Sample is combusted, and the resulting gases are passed through an absorption solution. The solution, containing inorganic halide ions, is then injected into an IC system for separation and quantification via conductivity detection.[3][4]Cl, Br (and F, S)ExcellentModerate to HighSimultaneous determination of multiple halogens. High sensitivity and specificity.[5]Higher initial instrument cost. Requires careful optimization of combustion and absorption conditions.
Oxygen Flask Combustion with Titration Sample is combusted in a sealed oxygen-filled flask (Schöniger flask). Combustion products are absorbed, and the resulting halides are determined by potentiometric or colorimetric titration (e.g., argentometric titration).[6][7]Cl, BrGood to ExcellentLow (Manual)Low instrument cost. A classic, reliable standard method (e.g., ASTM E442).[6]Labor-intensive. Can suffer from interferences if multiple halides are present. Potential for incomplete combustion.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is digested in acid and nebulized into a high-temperature argon plasma, creating ions that are separated by their mass-to-charge ratio and detected.[8]Cl, Br (and most other elements)Excellent (sub-ppm detection)ModerateExtremely high sensitivity, suitable for trace analysis.[9]Destructive. Prone to spectral and matrix interferences, especially for halogens.[10] High instrument and operational cost.
X-Ray Fluorescence (XRF) Sample is irradiated with primary X-rays, causing the emission of characteristic fluorescent (secondary) X-rays. The energy of these X-rays identifies the element, and the intensity indicates its concentration.[11][12]Cl, Br (and elements Na-U)Good (for majors) to Fair (for trace)Very HighNon-destructive, minimal sample preparation, very fast screening.[13]Lower sensitivity compared to other methods (ppm range). Matrix effects can be significant. Not suitable for C, H, N.[14]

Recommended Analytical Workflow: Combustion with Ion Chromatography (CIC)

For a comprehensive, accurate, and efficient analysis of this compound, the combination of CHN combustion analysis and a separate Combustion Ion Chromatography (CIC) run for halogens is the superior strategy. This dual approach leverages the strengths of the most robust automated techniques available.

The following diagram outlines the logical flow of this comprehensive analytical approach.

Figure 1: Comprehensive Elemental Analysis Workflow cluster_0 Part 1: CHN Analysis cluster_1 Part 2: Halogen (Cl, Br) Analysis A Weigh Sample (1-3 mg) in Tin Capsule B Combustion Analysis (>950°C, O₂ Environment) A->B C Gas Separation (GC Column) B->C D TCD Detection (CO₂, H₂O, N₂) C->D E Calculate %C, %H, %N D->E L Final Report: Compare Experimental vs. Theoretical Values E->L F Weigh Sample (2-5 mg) in Combustion Boat G Automated Combustion (Pyrolysis in Ar, Oxidation in O₂) F->G H Gas Absorption (H₂O₂ Solution) G->H I Ion Chromatography (IC) (Anion Exchange Column) H->I J Conductivity Detection (Cl⁻, Br⁻) I->J K Calculate %Cl, %Br J->K K->L

Caption: Workflow for CHN and Halogen analysis.

Experimental Protocol: Halogen Determination by CIC

This protocol details the determination of bromine and chlorine using an automated combustion system coupled with an ion chromatograph.

1. Instrumentation and Reagents:

  • Combustion System with autosampler.

  • Ion Chromatography System with an anion-exchange column (e.g., Dionex IonPac AS18 or similar), suppressor, and conductivity detector.[5]

  • Certified Bromide (Br⁻) and Chloride (Cl⁻) standards (1000 ppm).

  • Deionized (DI) Water (18.2 MΩ·cm).

  • Absorption Solution: 100 mg/L Hydrogen Peroxide (H₂O₂) in DI water.

  • IC Eluent: e.g., 23 mM Potassium Hydroxide (KOH).

2. Sample and Standard Preparation:

  • Calibration Standards: Prepare a series of mixed calibration standards from the stock solutions, covering the expected concentration range (e.g., 0.5, 1, 5, 10, 20 ppm of Cl⁻ and Br⁻).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a ceramic or quartz combustion boat. For validation, also prepare a sample of a certified reference material (CRM) with known halogen content.

3. Instrumental Setup (Example Parameters):

  • Combustion Module:

    • Furnace Temperature (Oxidation): 1000°C

    • Gases: Argon (Ar) and Oxygen (O₂)

    • Combustion Program: Two-stage pyrolysis and oxidation to ensure complete sample decomposition.

  • Ion Chromatograph:

    • Eluent Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 100 µL (from absorption solution)

    • Suppressor Current: Set according to manufacturer recommendations.

4. Analysis Procedure:

  • System Equilibration: Equilibrate the IC system with eluent until a stable baseline is achieved.

  • Calibration: Run the prepared calibration standards from lowest to highest concentration to generate a calibration curve for both chloride and bromide. The correlation coefficient (r²) should be >0.999.

  • Blank Analysis: Run a blank analysis (empty combustion boat) to check for system contamination.

  • CRM Analysis: Analyze the certified reference material to validate the accuracy of the method. The results should be within the certified range.

  • Sample Analysis: Place the sample boats in the autosampler and initiate the combustion sequence. The system will automatically combust each sample, transfer the absorption solution to the IC, and generate a chromatogram.

  • Data Processing: Integrate the chloride and bromide peaks in the chromatogram. The software will use the calibration curve to calculate the concentration in the absorption solution, which is then used to back-calculate the weight percentage in the original solid sample.

Navigating Analytical Challenges: A Troubleshooting Guide

The analysis of halogenated nitroaromatics can be prone to specific issues. A logical approach to troubleshooting is essential for maintaining data integrity.

Figure 2: Troubleshooting Decision Tree A Problem: Poor Accuracy (Low Recovery) B Incomplete Combustion? A->B C Increase O₂ flow Increase temperature Use combustion catalyst (e.g., V₂O₅) B->C Yes D Absorption/Transfer Loss? B->D No E Check for leaks in transfer lines Ensure proper absorption solution volume D->E Yes F IC Calibration Issue? D->F No G Prepare fresh standards Verify standard source purity F->G Yes H Problem: Poor Precision (High RSD) I Sample Inhomogeneity? H->I J Grind and homogenize sample Increase sample mass I->J Yes K Inconsistent Injection? I->K No L Check autosampler syringe/loop Service IC injection port K->L Yes

Caption: Decision tree for troubleshooting analysis.

Expertise in Action: Causality Behind Common Issues

  • Incomplete Combustion: The aromatic structure and electron-withdrawing nitro group make the compound thermally stable. Insufficient oxygen or temperature will result in the formation of soot (elemental carbon) and polycyclic aromatic hydrocarbons, trapping other elements and leading to low recovery.[2] Using a catalyst like vanadium pentoxide can aid in the oxidation process.

  • Halogen Species: During combustion, bromine and iodine can form oxy-anions (bromate, iodate) in addition to halides. The absorption solution often contains a mild reducing agent like hydrogen peroxide (in this context, it ensures a consistent oxidative state before reduction if needed) or hydrazine sulfate to ensure all the halogen is converted to the single halide form (Br⁻, Cl⁻) detectable by IC or titration.[6]

  • Matrix Effects (ICP-MS): The presence of a high concentration of carbon in the digested sample can enhance or suppress the ionization of chlorine and bromine in the plasma, leading to inaccurate results. This is a significant reason why combustion-based methods, which separate the analytes from the carbon matrix, are often more robust for elemental composition.[10]

By understanding these underlying principles and employing a systematic, well-validated workflow like Combustion Ion Chromatography, researchers can confidently determine the elemental composition of challenging molecules like this compound, ensuring the quality and integrity of their work in the demanding field of drug development.

References

  • S. A. Schel, Volumetric Determination of Chlorine and Bromine in Organic Compounds, Journal of AOAC INTERNATIONAL, Volume 33, Issue 3, August 1950, Pages 759–762, [Link]

  • ASTM E442-15(2021), Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, [Link]

  • K. L. Ackley, J. A. Caruso, et al., Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS), Journal of Analytical Atomic Spectrometry, 1998, 13, 479-483, [Link]

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A Senior Application Scientist's Guide to Differentiating 4-Bromo-2-chloro-5-nitrophenol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural identification of chemical intermediates is not merely a procedural formality but a cornerstone of safety, efficacy, and intellectual property. Structural isomers—molecules sharing the same chemical formula but differing in atomic arrangement—can exhibit dramatically divergent biological activities and physicochemical properties. This guide provides a comprehensive, data-supported framework for the unambiguous differentiation of 4-Bromo-2-chloro-5-nitrophenol from its key structural isomers. We will dissect the subtle yet critical differences revealed by spectroscopic and chromatographic techniques, moving beyond mere data presentation to explain the causal relationships between molecular structure and analytical output. This document is intended for researchers, scientists, and drug development professionals who require robust, validated methods for isomeric purity assessment and structural elucidation.

The Isomeric Challenge: Why Position Matters

The compound this compound (C₆H₃BrClNO₃) presents a significant analytical challenge due to the numerous possible arrangements of its substituents on the phenol ring.[1] The relative positions of the bromo, chloro, and nitro groups fundamentally alter the molecule's electronic environment, dipole moment, and steric profile. These differences, while subtle, have profound implications for a compound's reactivity, toxicity, and pharmacological activity. Consequently, relying on a single analytical technique is often insufficient for definitive identification. This guide will focus on a multi-pronged approach to differentiate the target compound from representative structural isomers, such as 2-Bromo-4-chloro-5-nitrophenol and 4-Bromo-2-chloro-6-nitrophenol .

dot graph Isomer_Structures { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define node positions Target [pos="0,3!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2091684-77-2&t=l", label="this compound\n(Target Compound)"]; Isomer1 [pos="-3,-1!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=20254191&t=l", label="2-Bromo-4-chloro-5-nitrophenol\n(Isomer 1)"]; Isomer2 [pos="3,-1!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12006376&t=l", label="4-Bromo-5-chloro-2-nitrophenol\n(Isomer 2 - Example)"];

// Connect nodes to create layout Target -- Isomer1; Target -- Isomer2; } enddot

Caption: Structural comparison of the target compound and two key isomers.

Foundational Analysis: Physicochemical Properties

While not definitive, fundamental physicochemical properties provide the initial clues in differentiating isomers. Properties such as melting point are sensitive to the crystal lattice energy, which is influenced by intermolecular forces (e.g., hydrogen bonding) and molecular symmetry.

PropertyThis compound2-Bromo-4-chloro-5-nitrophenol4-Bromo-5-chloro-2-nitrophenol
Molecular Weight 252.45 g/mol 252.45 g/mol [2]252.45 g/mol [3]
CAS Number 2091684-77-2[4]1073437-11-2[5]65001-78-7[3]
Predicted XLogP3 3.32.6[2]3.3[3]
Predicted pKa ~5.5-6.5~5.5-6.5~5.0-6.0

Note: Predicted values are computationally derived and should be confirmed experimentally. pKa is influenced by the proximity of electron-withdrawing groups to the hydroxyl proton.

The differing octanol-water partition coefficients (XLogP3) suggest that these isomers can be separated using chromatographic techniques that exploit differences in polarity.[6][7]

Spectroscopic Fingerprinting: A Deeper Look

Spectroscopy provides a detailed "fingerprint" of a molecule's structure. For isomers, Nuclear Magnetic Resonance (NMR) is often the most powerful tool, while Mass Spectrometry (MS) confirms mass and can reveal structural clues through fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons on the aromatic ring. The electron-withdrawing nitro group (-NO₂) strongly deshields nearby protons (moves them downfield), while the halogens (Br, Cl) have a more moderate deshielding effect. The key to differentiation lies in analyzing the chemical shifts and, crucially, the spin-spin coupling patterns between the two aromatic protons.

Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundAromatic Proton 1 (Position)Aromatic Proton 2 (Position)Justification
This compound (Target) ~8.1 ppm (s, H-6)~7.4 ppm (s, H-3)The two protons are meta to each other, resulting in minimal to no visible coupling (J ≈ 0-3 Hz), appearing as two singlets. The proton at position 6 is deshielded by the adjacent nitro group.
2-Bromo-4-chloro-5-nitrophenol (Isomer 1) ~8.0 ppm (s, H-6)~7.6 ppm (s, H-3)Similar to the target, the protons at positions 3 and 6 are meta to one another, leading to two singlets. Subtle shifts are expected due to the swapped halogen positions.
4-Bromo-2-chloro-6-nitrophenol ~7.8 ppm (d, J≈9 Hz, H-5)~7.3 ppm (d, J≈9 Hz, H-3)The two protons are ortho to each other, resulting in two distinct doublets with a large coupling constant (J ≈ 7-9 Hz), providing an unambiguous differentiation from the other isomers.

Causality: The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the protons. Ortho protons (3 bonds apart) show strong coupling, while meta protons (4 bonds apart) show very weak coupling. This fundamental principle makes NMR a definitive tool for assigning substitution patterns on a benzene ring.[8]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving closely spaced peaks.

  • Acquisition: Acquire a standard proton spectrum. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals to determine proton ratios and measure the chemical shifts (ppm) and coupling constants (Hz) for each aromatic proton.

Mass Spectrometry (MS): Confirming Mass and Uncovering Fragments

While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental formula. More importantly, the fragmentation patterns in electron ionization (EI-MS), often coupled with Gas Chromatography (GC-MS), can be diagnostic.

A key feature for these compounds is the distinct isotopic pattern created by the presence of both bromine and chlorine.

  • Bromine: Two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9]

  • Chlorine: Two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10]

This results in a characteristic cluster of peaks for the molecular ion (M⁺):

  • M: Contains ⁷⁹Br and ³⁵Cl

  • M+2: Contains ⁸¹Br and ³⁵Cl (higher intensity) OR ⁷⁹Br and ³⁷Cl (lower intensity)

  • M+4: Contains ⁸¹Br and ³⁷Cl

The relative intensities of the M, M+2, and M+4 peaks will be a complex but predictable pattern that confirms the presence of one Br and one Cl atom.

Fragmentation Analysis: The position of the substituents influences bond strengths and, therefore, the fragmentation cascade. For example, a nitro group ortho to a hydroxyl group can lead to characteristic losses (e.g., loss of H₂O or NO). While predicting exact fragmentation patterns is complex, empirical comparison of the isomers' spectra against a known standard is highly effective. Common fragments would include the loss of NO₂, Br, or Cl radicals from the molecular ion.

Experimental Protocol: GC-MS Analysis
  • Derivatization (Optional but Recommended): Phenols can exhibit poor peak shape in GC.[11] Derivatizing the hydroxyl group (e.g., to a trimethylsilyl ether) improves volatility and chromatographic performance.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~100 µg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min. (This program should be optimized).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 50-350 m/z.

  • Analysis: Compare the retention times and mass spectra of the unknown samples to authenticated reference standards of each isomer run under identical conditions.

Chromatographic Separation: The Definitive Method

Chromatography excels at separating mixtures of isomers based on their differential interactions with a stationary and a mobile phase.[6][12] For substituted phenols, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Recommended workflow for isomeric differentiation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[7] Although the isomers have similar polarities, subtle differences in their dipole moments and ability to interact with the non-polar stationary phase (like C18) allow for their separation.

Causality: The elution order in RP-HPLC is determined by polarity. The most polar compound will interact least with the non-polar C18 stationary phase and elute first. The position of the highly polar nitro and hydroxyl groups relative to the more hydrophobic halogens will slightly alter the overall molecular polarity, enabling separation.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute to 50-100 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (to ensure the phenol is protonated).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. (Optimization is required).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector monitoring at a wavelength where nitrophenols absorb strongly (e.g., 270 nm and 350 nm).[13]

  • Analysis: Inject the sample and compare the resulting retention times to those of authenticated standards for each isomer. The combination of a unique retention time and a characteristic UV-Vis spectrum provides two-factor authentication.

Conclusion: An Integrated Approach for Certainty

The unambiguous differentiation of this compound from its structural isomers is achievable through a systematic and multi-technique approach. While basic physicochemical properties can offer initial hints, they lack the specificity required for definitive identification. The gold standard for structural elucidation remains ¹H NMR spectroscopy , where spin-spin coupling constants can directly reveal the substitution pattern of the aromatic ring. For purity assessment and analysis of mixtures, chromatographic methods are indispensable. GC-MS and RP-HPLC provide excellent resolving power, and when calibrated with pure isomeric standards, they offer definitive and quantifiable results. By integrating these techniques, researchers can ensure the structural integrity of their compounds, a critical step in rigorous scientific and developmental work.

References

  • Zhang, Y., & Li, Y. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy. Available at: [Link]

  • Pérez-Jiménez, J., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. MDPI. Available at: [Link]

  • García-Falcón, M. S., et al. (2007). Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin. Taylor & Francis Online. Available at: [Link]

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  • Ganjali, M. R., et al. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Journal of Chemical Health Risks. Available at: [Link]

  • Chen, C. H., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PMC. Available at: [Link]

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  • Al-Majidi, S. M. H., et al. (2021). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Handling of 4-Bromo-2-chloro-5-nitrophenol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A comprehensive guide to mitigating risk when handling the reactive compound 4-Bromo-2-chloro-5-nitrophenol. This document outlines essential personal protective equipment (PPE), safe handling protocols, and emergency procedures, ensuring both personal safety and data integrity.

The chemical compound this compound, a halogenated nitrophenol, presents significant health and safety risks that necessitate stringent handling protocols. Due to its chemical structure, it is prudent to treat this compound as harmful if swallowed, a skin and eye irritant, and potentially harmful if inhaled.[1][2][3] This guide provides a detailed framework for the selection and use of appropriate Personal Protective Equipment (PPE), grounded in the principles of risk minimization and laboratory best practices.

Understanding the Hazard: Why Specific PPE is Crucial

The necessity for a comprehensive PPE strategy stems from the inherent reactivity of halogenated nitrophenols. The presence of nitro and halo groups on the phenol ring can contribute to its toxicity and irritant properties. Phenolic compounds, in general, can be corrosive and are often readily absorbed through the skin, which can lead to systemic toxicity.[4][5] Therefore, a multi-faceted approach to PPE is required to protect against all potential routes of exposure.

Core Personal Protective Equipment (PPE)

A foundational layer of PPE is mandatory for any interaction with this compound, regardless of the quantity being handled.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6][7][8]Protects against splashes and airborne particles, preventing severe eye irritation or damage.[1][9][10] A face shield offers a broader range of protection for the entire face.[4][11]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][12]Prevents skin contact, which can cause irritation and absorption of the chemical.[6][9] It is advisable to double-glove for enhanced protection.[5]
Protective Clothing A laboratory coat worn over personal clothing.Provides a removable barrier to protect skin and clothing from contamination.[6][9]
Footwear Closed-toe shoes.Protects the feet from spills.

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific handling procedure and the associated risk of exposure.

TaskRequired PPEJustification
Weighing and Aliquoting (Solid) Core PPE + Respiratory Protection (N95 or higher rated respirator).[2][6][7]The generation of dust particles during the handling of solid chemicals poses an inhalation risk.[6][7][13]
Dissolving and Solution Preparation Core PPE + Chemical-resistant apron.The risk of splashes and spills is higher when working with solutions. A chemical-resistant apron provides an additional layer of protection for the torso.[11][12]
Running Reactions and Work-up Core PPE + Chemical-resistant apron + Respiratory Protection (if not in a fume hood).These procedures may involve heating, agitation, or the potential for aerosol generation, increasing the risk of both skin and respiratory exposure.
Waste Disposal Core PPE.Handling of chemical waste carries the same intrinsic hazards as handling the pure compound.

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is paramount to ensuring safety.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for closely related compounds such as 4-bromo-2-chlorophenol and 2-chloro-4-nitrophenol to understand the potential hazards.[1][8][14]

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition before commencing any work.

  • Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[9][13]

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye/face protection).

  • Handling the Chemical:

    • When handling the solid, minimize the creation of dust.[6][7][13]

    • When working with solutions, avoid splashing.

    • Keep containers of the chemical closed when not in use.[6]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.[7][13]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Scenarios:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][13][15] Seek immediate medical attention.[6][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6][10] Seek immediate medical attention.[6][13]

  • Inhalation: Move the individual to fresh air.[7][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[1][6]

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size & Risk (Minor vs. Major) start->assess_spill evacuate Evacuate Immediate Area Alert Others assess_spill->evacuate Major ppe Don Appropriate PPE (at a minimum, Core PPE + Respirator) assess_spill->ppe Minor report Report Incident to Lab Supervisor/EHS evacuate->report contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Neutralize (if applicable) Follow institutional guidelines contain->neutralize cleanup Clean Up Spill Collect absorbent material neutralize->cleanup dispose Dispose of Waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate decontaminate->report PPE_Selection_Decision_Tree start Handling this compound? core_ppe Core PPE Required: - Safety Goggles & Face Shield - Chemically Resistant Gloves - Lab Coat - Closed-toe Shoes start->core_ppe is_solid Is the material a solid? core_ppe->is_solid add_respirator Add Respiratory Protection (e.g., N95 respirator) is_solid->add_respirator Yes is_solution Working with a solution? is_solid->is_solution No add_respirator->is_solution add_apron Add Chemical-Resistant Apron is_solution->add_apron Yes end Proceed with Caution is_solution->end No add_apron->end

Caption: Decision-making process for selecting appropriate PPE.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • Vertex AI Search, based on a Material Safety Data Sheet for 4-Nitrophenol. (2008). Handling and Storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.